Sanguinarine
Description
Natural Origins and Botanical Context of Sanguinarine Alkaloids
This compound is a naturally occurring compound found in a variety of plants, most notably those belonging to the Papaveraceae family. taylorandfrancis.com Key botanical sources include:
Sanguinaria canadensis (Bloodroot): This perennial, herbaceous flowering plant native to eastern North America is a primary source of this compound. wikipedia.orgtaylorandfrancis.com The rhizome of the plant is particularly rich in this alkaloid, which gives the sap its characteristic red color. wikipedia.orgscirp.org this compound can constitute about 50% of the total alkaloids in S. canadensis. scirp.org
Macleaya cordata (Plume Poppy): This plant is another significant source of this compound and is utilized in the production of extracts containing this alkaloid. taylorandfrancis.comfrontiersin.org
Chelidonium majus (Greater Celandine): This plant also contains this compound among its various alkaloids. taylorandfrancis.comtandfonline.com
Argemone mexicana (Mexican Prickly Poppy): The seeds of this plant are a known source of this compound. taylorandfrancis.comresearchgate.net
Opium Poppy (Papaver somniferum): this compound is present in the root, stem, and leaves of the opium poppy, but not in the capsule. nih.govtaylorandfrancis.com
The concentration of this compound can vary depending on the plant species, the specific part of the plant, and even the geographical location and time of harvest. scirp.org Other alkaloids often found alongside this compound in these plants include chelerythrine (B190780), protopine (B1679745), and berberine (B55584). wikipedia.orgscirp.org
Table 1: Botanical Sources of this compound
| Plant Species | Family | Common Name | Primary Plant Part |
|---|---|---|---|
| Sanguinaria canadensis | Papaveraceae | Bloodroot | Rhizome |
| Macleaya cordata | Papaveraceae | Plume Poppy | --- |
| Chelidonium majus | Papaveraceae | Greater Celandine | --- |
| Argemone mexicana | Papaveraceae | Mexican Prickly Poppy | Seeds |
Historical and Ethnobotanical Perspectives in Biomedical Inquiry
The plants containing this compound, particularly Sanguinaria canadensis (bloodroot), have a long history of use in traditional medicine, which has spurred modern biomedical research.
Native American tribes, including the Cherokee, Abnaki, and Algonquin, utilized bloodroot for a wide array of purposes. cornellbotanicgardens.orgbrit.org The vibrant red sap of the rhizome was used as a dye. cornellbotanicgardens.org Medicinally, it was employed to treat various ailments such as sore throats, coughs, and respiratory issues. brit.orgverywellhealth.com Topically, it was applied to wounds, burns, and skin conditions. nih.govuiowa.edu The antibacterial properties of bloodroot were recognized in its use for treating wound infections. nih.gov Other traditional applications included use as a gastrointestinal aid and for rheumatism. cornellbotanicgardens.org
In early Western medicine, bloodroot was used as an expectorant to clear mucus from the airways and as an antimicrobial agent. verywellhealth.comuiowa.edu For many years, this compound was an ingredient in commercially produced toothpastes and mouthwashes due to its ability to inhibit bacterial adherence and reduce plaque. scirp.orgcornellbotanicgardens.org
This extensive history of ethnobotanical use has provided a foundation for contemporary scientific investigation into the specific bioactive compounds, like this compound, and their mechanisms of action.
Overview of Diverse Pharmacological Activities of this compound: A Research Synthesis
Academic research has revealed that this compound possesses a broad spectrum of pharmacological activities. nih.gov In vitro and in vivo studies have demonstrated its potential as an anti-inflammatory, antimicrobial, and anticancer agent. nih.govnih.gov
The mechanisms underlying these activities are multifaceted and involve interactions with numerous cellular targets and signaling pathways. tandfonline.comnih.gov Research has shown that this compound can inhibit various enzymes, modulate transcription factors, and induce processes like apoptosis (programmed cell death) in cancer cells. nih.govbenthamdirect.com
Table 2: Summary of Investigated Pharmacological Activities of this compound
| Pharmacological Activity | Key Research Findings |
|---|---|
| Anticancer | Induces apoptosis, inhibits cell proliferation and angiogenesis, and sensitizes cancer cells to chemotherapy. nih.govnih.govbenthamdirect.com |
| Anti-inflammatory | Inhibits the production of inflammatory mediators and modulates signaling pathways such as NF-κB and MAPK. frontiersin.orgresearchgate.netnih.gov |
| Antimicrobial | Exhibits activity against a range of bacteria, including drug-resistant strains like MRSA, and fungi. scirp.orgfrontiersin.orgoup.com |
| Enzyme Inhibition | Inhibits various enzymes, including Na+/K+-ATPase, protein kinase C, and protein phosphatase 2C. nih.govresearchgate.netmedicinacomplementar.com.br |
Anticancer Research: this compound has been extensively studied for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell types and induce apoptosis. nih.govnih.gov It has been shown to interfere with multiple signaling pathways that are often dysregulated in cancer, such as the NF-κB, PI3K/Akt/mTOR, and MAPK pathways. nih.gov Furthermore, this compound has demonstrated anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that tumors need to grow. tandfonline.com Studies have also explored its potential to make cancer cells more susceptible to standard chemotherapeutic drugs. benthamdirect.com
Anti-inflammatory Properties: The anti-inflammatory effects of this compound are well-documented. researchgate.netnih.gov It has been shown to inhibit the production of key inflammatory mediators. nih.gov The compound can modulate inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which play crucial roles in the inflammatory response. frontiersin.orgresearchgate.net
Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. scirp.org It is effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). scirp.orgfrontiersin.org Its mechanism of action can involve disrupting the bacterial cell division process. scirp.org this compound has also shown antifungal properties. scirp.org
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Chelerythrine |
| Protopine |
| Berberine |
| Allocryptopine |
| Coptisine |
| Sanguilutine |
| Oxythis compound |
| Alpha-allocryptopine |
| Beta-allocryptopine |
| Chelirubin |
| Sanguirubine |
| Benzo(a)pyrene |
| 6-ethoxythis compound |
| 6-methoxydihydrothis compound |
| Dihydrochelerythrine |
| Bocconine |
| Biliverdin |
| Carbon monoxide |
| Indomethacin (B1671933) |
| Colistin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVGWHRKADIJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4752-86-7 (nitrate), 5578-73-4 (chloride) | |
| Record name | Sanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045204 | |
| Record name | Sanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2447-54-3 | |
| Record name | Sanguinarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sanguinarine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANGUINARIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9VK043SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 °C | |
| Record name | Sanguinarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Sanguinarine
Precursor Molecules and Initial Enzymatic Transformations in Sanguinarine Synthesis
The journey to synthesize this compound begins with the aromatic amino acid L-tyrosine, which serves as the fundamental building block. genome.jpnih.gov The initial phase of the pathway involves the derivatization of two L-tyrosine molecules to create the foundational structure of all benzylisoquinoline alkaloids. mdpi.comnih.gov
The biosynthesis of this compound utilizes two molecules of L-tyrosine, which are channeled through separate but parallel modifications to yield two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.orgoup.com
Formation of Dopamine: One molecule of L-tyrosine undergoes hydroxylation to form L-3,4-dihydroxyphenylalanine (L-DOPA), which is then decarboxylated by a tyrosine decarboxylase (TyDC) to yield dopamine. genome.jp
Formation of 4-HPAA: The second L-tyrosine molecule is first converted to 4-hydroxyphenylpyruvic acid through transamination. This is followed by a decarboxylation and oxidation step to produce 4-hydroxyphenylacetaldehyde (4-HPAA). genome.jpvt.edu
These two intermediates, dopamine and 4-HPAA, are the direct precursors for the core benzylisoquinoline skeleton. ontosight.ai
The first committed step in the biosynthesis of nearly all 2,500 known benzylisoquinoline alkaloids is the stereoselective condensation of dopamine and 4-HPAA. oup.comnih.gov This crucial reaction is a Pictet-Spengler condensation catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). ontosight.aiucl.ac.ukacs.org The reaction yields the central precursor, (S)-norcoclaurine, which forms the basic 1-benzylisoquinoline (B1618099) backbone. nih.govoup.com The enzyme ensures the formation of the correct (S)-enantiomer, which is essential for the subsequent enzymatic transformations in the pathway. ontosight.airsc.org
Elucidation of the Benzylisoquinoline Alkaloid Biosynthetic Pathway Leading to this compound
From (S)-norcoclaurine, a series of enzymatic modifications, including methylations, hydroxylations, and ring formations, lead to the branch-point intermediate (S)-reticuline. nih.govnih.gov This molecule stands at a critical metabolic crossroads, directing carbon flow towards various classes of alkaloids, including morphine on one hand and this compound on the other. nih.govwikipedia.org
The biosynthetic route from (S)-reticuline to this compound is a complex sequence of reactions catalyzed by several distinct enzymes, including oxidases and cytochrome P450-dependent monooxygenases. nih.govscholaris.ca The first committed step that channels (S)-reticuline specifically towards this compound and other protoberberine alkaloids is its conversion to (S)-scoulerine. nih.govwikipedia.orgkspbtjpb.org This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms an intramolecular carbon-carbon bond (the "berberine bridge") between the N-methyl group and the phenolic ring of reticuline. scielo.org.mxkspbtjpb.org
The pathway then proceeds as follows:
(S)-Scoulerine to (S)-Stylopine: (S)-Scoulerine undergoes two successive oxidation reactions to form two methylenedioxy bridges. These reactions are catalyzed by two distinct cytochrome P450 enzymes: (S)-cheilanthifoline synthase (CheSyn) and (S)-stylopine synthase (SPS). mdpi.comkspbtjpb.org
(S)-Stylopine to Protopine (B1679745): (S)-Stylopine is then N-methylated to form (S)-N-methylstylopine. This intermediate is subsequently oxidized to produce protopine. mdpi.com
Protopine to Dihydrothis compound (B1196270): The conversion of protopine to dihydrothis compound is a key step. It involves the 6-hydroxylation of protopine by a cytochrome P450 enzyme, protopine 6-hydroxylase (P6H). This hydroxylation leads to a spontaneous opening of the ten-membered ring, followed by rearrangement and dehydration to form the benzophenanthridine skeleton of dihydrothis compound. mdpi.comoup.com
| Enzyme | Abbreviation | Reaction Catalyzed | Enzyme Class |
|---|---|---|---|
| Berberine Bridge Enzyme | BBE | (S)-Reticuline → (S)-Scoulerine | Flavoprotein Oxidase |
| (S)-Cheilanthifoline Synthase | CheSyn | (S)-Scoulerine → (S)-Cheilanthifoline | Cytochrome P450 Monooxygenase |
| (S)-Stylopine Synthase | SPS | (S)-Cheilanthifoline → (S)-Stylopine | Cytochrome P450 Monooxygenase |
| Tetrahydroprotoberberine N-methyltransferase | TNMT | (S)-Stylopine → (S)-N-Methylstylopine | Methyltransferase |
| N-methylstylopine 14-monooxygenase | MSH | (S)-N-Methylstylopine → Protopine | Cytochrome P450 Monooxygenase |
| Protopine 6-hydroxylase | P6H | Protopine → Dihydrothis compound | Cytochrome P450 Monooxygenase |
The final step in the biosynthetic pathway is the conversion of the immediate precursor, dihydrothis compound, into the fully aromatic quaternary alkaloid, this compound. wikipedia.orgscielo.org.mx This two-electron oxidation is catalyzed by the flavoprotein enzyme dihydrobenzophenanthridine oxidase (DBOX). mdpi.comnih.gov This terminal oxidation creates the conjugated ring system that is characteristic of this compound. nih.gov
Transcriptional and Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is a tightly regulated process, controlled at the genetic and transcriptional levels. mdpi.com This regulation allows the plant to produce this defensive compound in response to specific cues, such as pathogen attack or herbivory. mdpi.comnih.gov The expression of the genes encoding the biosynthetic enzymes is often coordinated and induced by elicitors, such as fungal cell wall fragments or signaling molecules like jasmonates. mdpi.comresearchgate.net
Key regulatory components identified include specific families of transcription factors:
bHLH Transcription Factors: In Eschscholzia californica (California poppy), two basic helix-loop-helix (bHLH) transcription factors, EcbHLH1-1 and EcbHLH1-2, have been shown to control several genes in the this compound pathway. mdpi.comnih.govnih.gov Suppression of these factors leads to a significant decrease in this compound accumulation. nih.gov These are homologous to CjbHLH1, a regulator of berberine biosynthesis in Coptis japonica, suggesting a conserved regulatory mechanism for BIA biosynthesis in different plant species. nih.govoup.com
WRKY Transcription Factors: Another class of transcription factors, the WRKY family, also plays a role. mdpi.com Heterologous expression of a WRKY protein from Coptis japonica (CjWRKY1) in E. californica cell cultures resulted in increased expression of biosynthetic genes and enhanced production of this compound. nih.govnih.gov
These transcription factors recognize specific cis-acting elements in the promoter regions of their target biosynthetic genes, thereby activating a coordinated transcriptional response that leads to the accumulation of this compound. mdpi.comnih.gov This complex regulatory network ensures that the production of this potent alkaloid is deployed efficiently when and where it is needed for plant defense.
Regulatory Genes and Transcription Factors (e.g., bHLH, WRKY Proteins)
The transcriptional control of benzylisoquinoline alkaloid (BIA) biosynthesis, including that of this compound, is orchestrated by specific families of transcription factors (TFs), primarily the basic helix-loop-helix (bHLH) and WRKY families. mdpi.comnih.gov These TFs act as master switches, binding to specific recognition sites on the promoters of biosynthetic genes to activate or repress their expression.
bHLH Transcription Factors: In Eschscholzia californica (California poppy), a primary producer of this compound, two non-MYC2-type bHLH proteins, EcbHLH1-1 and EcbHLH1-2, have been identified as positive regulators of this compound biosynthesis. mdpi.comnih.govoup.com These are homologous to CjbHLH1, a known regulator of berberine biosynthesis in Coptis japonica. oup.comnih.gov Studies using RNA interference (RNAi) to suppress the expression of EcbHLH1 genes resulted in a significant decrease in this compound accumulation. oup.comnih.gov Specifically, the suppression of EcbHLH1-2 showed a marked reduction in this compound levels in cultured cells. oup.comkyoto-u.ac.jp These non-MYC2-type bHLH TFs appear to be specifically associated with isoquinoline (B145761) alkaloid biosynthesis. oup.comnih.gov
WRKY Transcription Factors: The WRKY family of TFs, characterized by a conserved WRKYGQK amino acid motif, plays a pivotal role in plant defense, including the production of secondary metabolites. frontiersin.orgkyoto-u.ac.jpfrontiersin.org In the context of BIA biosynthesis, several WRKY TFs have been implicated. While CjWRKY1 from C. japonica is a known comprehensive regulator of berberine biosynthesis, its heterologous expression in E. californica cells was found to enhance the production of multiple BIAs, including this compound. frontiersin.orgnih.gov This suggests that WRKY proteins are fundamental components of the regulatory network. frontiersin.orgnih.gov The promoters of many BIA biosynthetic genes contain W-box (C/TTGACC/T) motifs, which are the specific binding sites for WRKY proteins, indicating direct transcriptional control. frontiersin.orgkyoto-u.ac.jpfrontiersin.org
Regulation of Enzyme Expression in this compound Production
The expression of the enzymes that catalyze the sequential steps in this compound formation is controlled by the binding of bHLH and WRKY transcription factors to cis-acting elements in the promoter regions of the respective enzyme genes. oup.comkyoto-u.ac.jp This interaction is often triggered by signaling molecules, known as elicitors, which are associated with plant defense responses.
Studies have identified putative W-box (for WRKY TFs) and E-box (for bHLH TFs) sequences in the promoter regions of this compound biosynthetic genes, supporting the model of direct regulation. kyoto-u.ac.jpfrontiersin.org The coordinated expression of these genes is crucial for the efficient production of the final product. For instance, in E. californica, EcbHLH1-1 and EcbHLH1-2 were found to regulate 6'OMT and CYP719A3, while another key enzyme, tetrahydroprotoberberine cis-N-methyltransferase (TNMT), was also under their control. mdpi.com This complex regulatory network allows the plant to mount a rapid and coordinated chemical defense when needed.
Cellular Mechanisms of this compound Detoxification and Sequestration in Producing Organisms
This compound is cytotoxic, and therefore, producing plants have evolved sophisticated mechanisms to protect themselves from its harmful effects. These strategies primarily involve metabolic detoxification and subcellular compartmentalization.
Role of this compound Reductase in Metabolic Detoxification
A key enzyme in the detoxification process is this compound reductase (SanR). nih.govcapes.gov.br This enzyme catalyzes the NAD(P)H-dependent reduction of the toxic iminium cation form of this compound to its less toxic, uncharged dihydro-derivative, dihydrothis compound. mdpi.comnih.govgenome.jp This conversion is considered a critical step to prevent self-intoxication within the producing cells. researchgate.netnih.gov
This compound reductase is a soluble protein that acts as a core component of self-control in alkaloid production. researchgate.netnih.gov When this compound accumulates to a threshold concentration, particularly after being excreted to the cell wall region as a defense measure, it can re-enter the cytoplasm. nih.govcapes.gov.br Inside the cytoplasm, this compound reductase rapidly converts it to the less harmful dihydrothis compound, which can then re-enter the biosynthetic pathway or be safely managed. nih.govnih.gov The enzyme from E. californica can use either NADPH or NADH as a cofactor, although the reaction with NADPH is significantly faster at low concentrations. genome.jp
Cellular Tolerance Mechanisms to Endogenous this compound
Beyond enzymatic detoxification, plants utilize sequestration as a primary tolerance mechanism. The final destination for most biosynthesized this compound is the central vacuole, an acidic organelle that can occupy up to 90% of the plant cell volume. repositorioinstitucional.mxcore.ac.uknih.gov This compartmentalization effectively isolates the toxic alkaloid from sensitive metabolic processes in the cytoplasm. nih.gov
The transport of this compound from its site of synthesis in the endoplasmic reticulum (ER) to the vacuole is a complex process. nih.govresearchgate.net Evidence suggests that this compound biosynthesis is associated with ER-derived vesicles. researchgate.netoup.com These vesicles, containing both the biosynthetic enzymes and the alkaloid intermediates, are believed to bud off from the ER and fuse with the tonoplast (the vacuolar membrane), releasing their contents into the vacuole. nih.govresearchgate.net
In addition to vesicle-mediated transport, specific transporter proteins are involved in mobilizing this compound. Members of the ATP-binding cassette (ABC) transporter superfamily have been identified as key players. repositorioinstitucional.mx For example, EcABCB1 in E. californica and AmABCB1 in Argemone mexicana are ABCB-type transporters implicated in this compound transport. repositorioinstitucional.mxresearchgate.net EcABCB1 is primarily expressed in the roots, the main site of this compound accumulation in California poppy. repositorioinstitucional.mx These transporters utilize the energy from ATP hydrolysis to move alkaloids across cellular membranes, contributing to their sequestration and preventing cellular damage. researchgate.net
Molecular and Cellular Mechanisms of Sanguinarine Action
Interactions with Nucleic Acids and Genetic Machinery
Sanguinarine's engagement with nucleic acids is a cornerstone of its mechanism of action, directly impacting the stability and function of DNA and the enzymes that maintain it.
This compound has the ability to bind to double-stranded DNA, with its planar iminium form being the active conformation for this interaction. muni.cz Even at alkaline pH where the alkanolamine form is prevalent, the presence of high concentrations of DNA can induce a conversion to the DNA-bound iminium form. sci-hub.se This interaction is primarily characterized by intercalation, where the this compound molecule inserts itself between the base pairs of the DNA double helix. muni.cz
Beyond duplex DNA, this compound shows a significant affinity for G-quadruplex (G4) structures. nih.govub.edu These are four-stranded secondary structures formed in guanine-rich sequences of DNA, notably found in telomeres and the promoter regions of oncogenes like c-MYC. nih.govnih.gov this compound stabilizes these G4 structures, with a preference for parallel G-quadruplexes over anti-parallel forms. muni.czub.edu This stabilization is achieved mainly through stacking interactions with the terminal G-tetrads of the quadruplex. ub.edu The binding of this compound to G-quadruplexes can lead to an increase in their melting temperature (Tm), indicating enhanced stability. ub.edu
A significant consequence of this compound's interaction with G-quadruplexes is the inhibition of telomerase activity. Telomerase, a reverse transcriptase that maintains telomere length, is crucial for the replicative immortality of most cancer cells. researchgate.net this compound has been shown to be a potent inhibitor of telomerase expression and activity. nih.govucl.ac.uk
The mechanism of inhibition is twofold. Firstly, by stabilizing the G-quadruplex structure in the promoter region of the human telomerase reverse transcriptase (hTERT) gene, this compound can suppress its transcription. nih.gov The oncogene c-MYC is a key transcription factor that activates hTERT expression by binding to its promoter. nih.govresearchgate.net this compound's ability to stabilize the G-quadruplex in the c-MYC promoter region interferes with this process, leading to the downregulation of hTERT. nih.gov
Secondly, this compound can also directly inhibit the catalytic activity of the hTERT protein. researchgate.net This dual-action—suppressing hTERT gene expression and directly inhibiting the enzyme—makes this compound an effective modulator of telomere maintenance. researchgate.net The inhibition of telomerase can lead to telomere shortening, which in turn can trigger a DNA damage response and induce cellular senescence in cancer cells. nih.govresearchgate.net
This compound has been observed to induce DNA damage, including single and double-strand breaks, which can be consistent with oxidative damage. capes.gov.br The presence of DNA damage triggers a cellular cascade known as the DNA damage response (DDR), which can lead to cell cycle arrest, DNA repair, or apoptosis. frontiersin.orgmdpi.com
Studies have shown that this compound can increase the levels of phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks. capes.gov.br However, the rapid induction of apoptosis by this compound has led to the hypothesis that in some contexts, the extensive DNA double-strand breaks may be a consequence, rather than the primary cause, of apoptotic processes. capes.gov.br Interestingly, this compound-induced cell death has been shown to occur independently of the tumor suppressor p53, a key protein in the DNA damage response pathway. capes.gov.br
Modulation of Intracellular Signaling Cascades by this compound
In addition to its direct effects on nucleic acids, this compound exerts significant influence over key intracellular signaling pathways that govern cell growth, proliferation, and survival.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway in various cancer cell models. nih.govresearchgate.net
Research indicates that this compound can decrease the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR. nih.govresearchgate.net By doing so, it effectively downregulates the pro-survival signals transmitted through this cascade. nih.gov The inhibition of the PI3K/Akt/mTOR pathway is a key mechanism contributing to this compound's ability to induce apoptosis and cell cycle arrest. nih.gov For instance, in melanoma cells, this compound's anti-invasive and anti-migratory effects are linked to its targeting of the FAK/PI3K/Akt/mTOR signaling pathway. nih.gov
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling route involved in cell growth, differentiation, and survival. This compound has been identified as an inhibitor of this pathway, particularly of STAT3 activation. researchgate.netnih.gov
This compound can suppress both the constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3. researchgate.net This inhibition is associated with a reduction in the phosphorylation of upstream kinases such as Janus-activated Kinase 2 (JAK2) and Src. researchgate.net By inhibiting STAT3 activation, this compound downregulates the expression of STAT3-mediated genes, including the oncogene c-myc. researchgate.net The suppression of the JAK/STAT pathway has been demonstrated to contribute to the anti-proliferative and pro-apoptotic effects of this compound in various cancer cells, including those of the prostate and non-small cell lung cancer. researchgate.netnih.gov
Impact on MAPK Pathway Activation
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular processes, and this compound has been shown to modulate its activation. nih.gov In various cell types, this compound treatment leads to the phosphorylation and activation of different MAPK subgroups, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK). nih.goviiarjournals.org
For instance, in human oral squamous carcinoma cells, this compound activates all three of these MAPK pathways. iiarjournals.org Similarly, in human lens epithelial cells, this compound treatment promotes the phosphorylation of JNK and p38 in a dose-dependent manner. nih.gov The activation of these pathways can, in turn, trigger downstream events that influence cell fate. iiarjournals.org Some studies suggest that the anti-inflammatory effects of this compound are mediated by the inhibition of p38 MAPK and ERK1/2 phosphorylation. oncotarget.com Furthermore, research indicates that this compound can alleviate neuropathic pain by suppressing p38 MAPK signaling. dovepress.com
Interestingly, this compound has also been observed to increase the expression of Dual Specificity Phosphatase 4 (DUSP4), a protein that dephosphorylates and thereby regulates MAP kinases like ERK1 and ERK2. oncotarget.com This suggests a complex regulatory role for this compound in the MAPK signaling network.
Modulation of NF-κB and Wnt/β-Catenin Signaling
This compound is a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation. nih.gov NF-κB is a critical transcription factor involved in inflammation, and its dysregulation is implicated in various diseases. nih.govcsic.es this compound effectively suppresses NF-κB activation induced by various stimuli, including tumor necrosis factor (TNF). nih.gov Its mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of target inflammatory genes. nih.gov The inhibitory effect of this compound on NF-κB can be reversed by reducing agents, suggesting the involvement of a critical sulfhydryl group in the activation process. nih.gov
In addition to its effects on NF-κB, this compound also modulates the Wnt/β-catenin signaling pathway. nih.govfrontiersin.org Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. nih.gov this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which can contribute to its anti-cancer properties. nih.govfrontiersin.org In lung cancer models, this compound has been found to regulate M2-mediated angiogenesis through the Wnt/β-catenin pathway. nih.govfrontiersin.org By inhibiting this pathway, this compound can suppress the polarization of M2 macrophages, which are crucial for tumor angiogenesis. nih.govfrontiersin.orgnih.gov The inhibitory effect of this compound on this pathway can be counteracted by β-catenin activators. nih.govfrontiersin.org
Influence on TGF-β Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced stages. researchgate.netijbs.com this compound has been shown to influence this pathway, contributing to its anti-cancer activities. nih.govresearchgate.net
In hepatocellular carcinoma cells, this compound can suppress TGF-β-induced expression of mesenchymal markers like N-cadherin and Vimentin. researchgate.net It also blocks the TGF-β-enhanced expression of Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.net This suggests that this compound can interfere with the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by targeting the HIF-1α/TGF-β feed-forward loop. nih.govmdpi.com Preclinical studies have demonstrated that this compound's inhibition of HIF-1α leads to a reduction in EMT and the activation of the Smad and PI3K-AKT pathways. mdpi.com
Direct Interactions with Cellular Proteins and Enzymes
Beyond its influence on signaling pathways, this compound directly interacts with several key cellular proteins and enzymes, leading to the disruption of fundamental cellular processes.
Inhibition of Na+/K+-ATPase Transmembrane Protein
This compound is a known inhibitor of the Na+/K+-ATPase, also known as the sodium-potassium pump. researchgate.netresearchgate.net This essential transmembrane protein maintains the electrochemical gradients of sodium and potassium ions across the cell membrane, which is vital for numerous cellular functions. scbt.com this compound binds to the Na+/K+-ATPase, inducing conformational changes that impede ATP hydrolysis and disrupt the normal ion flux. researchgate.netscbt.com This inhibition is uncompetitive with respect to sodium and potassium ions and non-competitive with respect to ATP. researchgate.net The interaction appears to be time-dependent, and ATP can offer partial protection against this inhibitory effect. researchgate.netresearchgate.net
The binding of this compound to the Na+/K+-ATPase has been studied using fluorescence spectroscopy, which revealed that the enzyme in its E1 conformation can bind both the charged and neutral forms of this compound, while the E2 conformation primarily binds the charged form. researchgate.net
Disruption of Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. bioscientifica.com this compound has been shown to disrupt microtubule dynamics, which is a potential mechanism for its antiproliferative activity. mdpi.comupol.czdntb.gov.ua
In living cancer cells, this compound alters the microtubule network, causing a disruption in their distribution and morphology, often leading to the formation of spherical cavities and abnormal aggregation of microtubules around the nucleus. mdpi.comresearchgate.net It has been shown to depolymerize the microtubule network and inhibit tubulin polymerization in vitro. mdpi.comresearchgate.net The IC50 value for the inhibition of tubulin polymerization by this compound has been reported to be 48.41 ± 3.73 μM. mdpi.com This disruption of microtubule assembly dynamics can interfere with the formation of the mitotic spindle, a critical structure for cell division. bioscientifica.com
Inhibition of FtsZ Assembly in Microbial Systems
In bacteria, this compound targets a key protein involved in cell division called FtsZ. nih.govmdpi.com FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell. mdpi.comfrontiersin.org this compound has been found to inhibit the growth of both Gram-positive and Gram-negative bacteria by preventing cell division. nih.gov
The mechanism of action involves the direct binding of this compound to FtsZ, which perturbs its assembly and reduces the bundling of FtsZ protofilaments. nih.govresearchgate.net The dissociation constant for the binding of this compound to FtsZ has been estimated to be between 18 and 30 μM. nih.govresearchgate.net This inhibition of FtsZ assembly disrupts the formation of the Z-ring, leading to bacterial filamentation and ultimately inhibiting cytokinesis. nih.govnih.gov This makes FtsZ a promising target for the development of novel antibacterial agents, with this compound serving as a potential lead compound. nih.gov
Targeting DNA Topoisomerase I/II Activities
This compound exerts part of its cytotoxic effects by interfering with the normal function of DNA topoisomerases, enzymes critical for managing DNA topology during replication, transcription, and repair. Research indicates that this compound can inhibit the activity of both DNA topoisomerase I and II. researchgate.net One of its mechanisms involves preventing the reconnection of DNA strand breaks by causing the depletion of nuclear topoisomerase II. bioresonancetoba.ir
In studies using MCF-7 breast cancer cells, treatment with sub-apoptotic concentrations of this compound resulted in a significant and persistent relocalization of topoisomerase II from the nucleus to the cytoplasm. nih.govnih.gov This disruption of the normal nuclear localization of the enzyme contributes to the inhibition of cell proliferation. nih.govnih.gov The effect on topoisomerase II is part of a broader impact on DNA, as this compound is also known to intercalate into the DNA structure, which can disrupt DNA polymerase activity and lead to strand breaks. bioresonancetoba.ir While some derivatives of this compound have been specifically designed and shown to be potent inhibitors of topoisomerase I/II, this compound itself contributes to cell death through these disruptive pathways. researchgate.net
Regulation of Apoptotic Gene Expressions (e.g., BCL-2, BAX, Caspases)
A central feature of this compound's mechanism of action is its ability to induce apoptosis by modulating the expression of key regulatory genes, particularly those belonging to the B-cell lymphoma 2 (BCL-2) family and the caspase family of proteases.
The BCL-2 family of proteins consists of both anti-apoptotic members (like BCL-2 and Bcl-xL) and pro-apoptotic members (like BAX and Bak). The ratio between these opposing factions is critical for determining a cell's fate. This compound treatment consistently shifts this balance to favor apoptosis. In numerous cancer cell lines, this compound has been shown to down-regulate the expression of the anti-apoptotic protein BCL-2 while simultaneously up-regulating the pro-apoptotic protein BAX. aacrjournals.orgfrontiersin.orgresearchgate.net This alteration increases the BAX/BCL-2 ratio, which facilitates the release of cytochrome c from the mitochondria, a key step in initiating the intrinsic apoptotic pathway. aacrjournals.org In some cellular contexts, such as human bladder cancer cells, this compound treatment leads to an increase in BAX levels while the levels of BCL-2 and Bcl-xL remain relatively unchanged. plos.org Studies have also observed increases in other pro-apoptotic proteins like Bak and Bid following this compound exposure. aacrjournals.org
Caspases are a family of cysteine proteases that execute the process of apoptosis. This compound induces apoptosis through the activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7). aacrjournals.orgplos.orgimrpress.com The activation of caspase-8 suggests involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. aacrjournals.orgplos.org Both pathways converge on the activation of effector caspases like caspase-3, which then cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. aacrjournals.orgplos.orgnih.gov
Table 1: Effect of this compound on Apoptotic Gene Expression in Various Cell Lines
| Cell Line | Protein | Effect | Citation |
|---|---|---|---|
| Immortalized Human Keratinocytes (HaCaT) | BCL-2 | Decrease | aacrjournals.org |
| BAX | Increase | aacrjournals.org | |
| Bak | Increase | aacrjournals.org | |
| Bid | Increase | aacrjournals.org | |
| Caspase-3, -7, -8, -9 | Activation/Increase | aacrjournals.org | |
| Human Bladder Cancer (T24, EJ, 5637) | BAX | Increase | plos.org |
| BCL-2 / Bcl-xL | No significant change | plos.org | |
| Caspase-3, -8, -9 | Activation | plos.org | |
| Multiple Myeloma (U266, IM9) | BCL-2 / Bcl-xL | Down-regulation | frontiersin.org |
| BAX | Up-regulation | frontiersin.org | |
| Caspase-3, -9 | Activation | nih.gov | |
| Hepatocellular Carcinoma (Hep3B) | BCL-2 | Inhibition | nih.govnih.gov |
| BAX | Promotion | nih.govnih.gov | |
| Caspase-3 | Promotion | nih.govnih.gov | |
| Human Gastric Adenocarcinoma (AGS) | BAX | Up-regulation (with TRAIL) | iiarjournals.org |
| BCL-2 | Inhibition (with TRAIL) | iiarjournals.org | |
| Caspase-3, -8, -9 | Activation (with TRAIL) | iiarjournals.org | |
| Human Erythroleukemia (K562) | BAX | Increase | nih.gov |
Targeting of Specific Proteins (e.g., IGFBP-3 in Hepatocellular Carcinoma)
Beyond its general effects on apoptotic machinery, this compound has been shown to target specific proteins to exert its anticancer effects in particular cancer types. A notable example is its interaction with Insulin-Like Growth Factor Binding Protein-3 (IGFBP-3) in hepatocellular carcinoma (HCC). nih.govnih.gov
In studies on the Hep3B HCC cell line, this compound was found to significantly inhibit cell proliferation and promote apoptosis. nih.govnih.gov Mechanistic investigations revealed that this compound treatment upregulates the expression of IGFBP-3. nih.govnih.gov IGFBP-3 is known to have anti-tumor properties, and its increased expression by this compound is a key event in the induction of apoptosis in these cancer cells. nih.govmdpi.com The importance of this target was confirmed in experiments where the gene for IGFBP-3 was silenced using small interfering RNA (siRNA). nih.govnih.govpubcompare.ai When IGFBP-3 expression was knocked down, the apoptosis-promoting effect of this compound was blocked. nih.govnih.gov This demonstrates that IGFBP-3 is an essential target for this compound's therapeutic action in hepatocellular carcinoma. nih.gov
Oxidative Stress Induction by this compound: Generation of Reactive Oxygen Species (ROS)
A prominent and widely reported mechanism of this compound's cytotoxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). frontiersin.org ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can damage cellular components like DNA, lipids, and proteins when present in excess. frontiersin.orgspandidos-publications.com
Numerous studies have demonstrated that this compound treatment leads to a dose-dependent increase in intracellular ROS levels in a variety of cancer cells, including those from the bladder, multiple myeloma, and lungs. frontiersin.orgplos.orgspandidos-publications.com This accumulation of ROS is not merely a side effect but a critical trigger for apoptosis. plos.orgspandidos-publications.com The link is firmly established by experiments using ROS scavengers, such as N-acetylcysteine (NAC). When cancer cells are pre-treated with NAC, the subsequent addition of this compound fails to induce apoptosis, and cell viability is restored. plos.orgimrpress.comspandidos-publications.com This indicates that the generation of ROS is an essential upstream event in the this compound-induced apoptotic cascade. plos.org The excessive oxidative stress caused by this compound can lead to mitochondrial membrane potential collapse, which is a point of no return for the cell, committing it to the apoptotic pathway. researchgate.netspandidos-publications.com In some cases, ROS production and endoplasmic reticulum (ER) stress are mutually essential, forming a vicious cycle that amplifies the apoptotic signal. spandidos-publications.com
Biological Activities and Preclinical Therapeutic Investigations of Sanguinarine
Sanguinarine in Cancer Biology Research
Recent studies have increasingly highlighted the anticancer potential of this compound, demonstrating its ability to induce apoptosis, inhibit proliferation, and suppress angiogenesis in various cancer models. torvergata.it The antitumor effects of this alkaloid are not only attributed to its direct action on cancer cells but also to its influence on the tumor microenvironment. torvergata.it
Mechanism-Based Induction of Apoptosis in Neoplastic Cells
This compound has been shown to induce apoptosis in cancer cells through multiple intricate mechanisms. waocp.org A key aspect of its pro-apoptotic activity involves the modulation of the Bcl-2 family of proteins. aacrjournals.orgspandidos-publications.com Research has demonstrated that this compound treatment can lead to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. aacrjournals.orgspandidos-publications.com This shift in the Bax/Bcl-2 ratio is a critical determinant in initiating the mitochondrial apoptotic pathway. spandidos-publications.com Furthermore, this compound has been observed to increase the expression of other pro-apoptotic Bcl-2 family members, including Bak and Bid. aacrjournals.orgaacrjournals.org
The induction of apoptosis by this compound is also mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. plos.org Studies have shown that this compound treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases like caspase-3. plos.org The activation of caspase-3 results in the cleavage of downstream substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. plos.org The pro-apoptotic effects of this compound can be reversed by pan-caspase inhibitors, confirming the caspase-dependent nature of this process. nih.gov The generation of reactive oxygen species (ROS) has also been identified as a critical upstream event in this compound-induced apoptosis in several cancer cell lines. plos.org
Table 1: this compound's Effect on Apoptotic Proteins and Caspases in Various Cancer Cell Lines
| Cancer Cell Line | Effect on Bcl-2 Family Proteins | Activated Caspases | Reference |
|---|---|---|---|
| Human Bladder Cancer (T24, EJ, 5637) | Upregulation of Bax, Downregulation of Bid | Caspase-3, -8, -9 | plos.org |
| Human Cervical Cancer (HeLa, SiHa) | Upregulation of Bax, Downregulation of Bcl-2 | Not specified | spandidos-publications.com |
| Human Pancreatic Carcinoma (AsPC-1, BxPC-3) | Upregulation of Bak and Bid (in AsPC-1) | Not specified | aacrjournals.orgnih.gov |
| Human Keratinocytes (HaCaT) | Upregulation of Bax, Bak, Bid; Downregulation of Bcl-2 | Caspase-3, -7, -8, -9 | aacrjournals.orgnih.gov |
| Multiple Myeloma (U266, IM9, MM1S, RPMI-8226) | Upregulation of Bax, Downregulation of Bcl-2, Bcl-xl, XIAP | Caspase-3, -9 | frontiersin.org |
| Cutaneous Squamous Cell Carcinoma (A431, A388) | Not specified | Caspase-3, -8, -9 | bohrium.com |
Inhibition of Cancer Cell Proliferation and Growth Pathways
This compound effectively inhibits the proliferation of a wide range of cancer cells. iiarjournals.org This anti-proliferative activity is often linked to its ability to interfere with key signaling pathways that regulate cell growth and survival. One of the prominent targets of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov this compound has been shown to inhibit both constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3, which is a critical step for its activation. nih.gov This inhibition of STAT3 activation leads to the downregulation of its target genes, such as c-myc and survivin, which are involved in cell proliferation and survival. nih.gov
Furthermore, this compound has been reported to abrogate the activation of Nuclear Factor-kappa B (NF-κB), another crucial transcription factor implicated in cancer cell proliferation and inflammation. torvergata.it Studies have shown that this compound can block tumor necrosis factor (TNF)-induced NF-κB activation in a dose- and time-dependent manner. torvergata.it The inhibitory effects of this compound on both STAT3 and NF-κB pathways underscore its potential to disrupt the complex signaling networks that drive cancer progression. herbalzym.comresearchgate.net
Anti-Angiogenic Mechanisms and Suppression of Tumor Vascularization
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. torvergata.it this compound has demonstrated significant anti-angiogenic properties by targeting various aspects of this process. torvergata.itnih.gov A key mechanism of its anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. nih.gov this compound has been shown to decrease VEGF secretion and expression in both endothelial and cancer cells. nih.gov It also inhibits VEGF-induced tube formation of human microvascular endothelial cells. nih.gov
The anti-angiogenic activity of this compound is further attributed to its ability to interfere with VEGF-mediated signaling pathways. capes.gov.br It has been found to suppress the phosphorylation of Akt, a key downstream effector of VEGF signaling that is crucial for endothelial cell survival and migration. capes.gov.brmedicinacomplementar.com.br In some preclinical models, this compound has been shown to reduce peritumoral vascularization, indicating its in vivo efficacy in suppressing tumor angiogenesis. researchgate.net Furthermore, recent studies suggest that this compound can regulate tumor-associated macrophages (TAMs) to prevent lung cancer angiogenesis through the WNT/β-Catenin pathway. frontiersin.orgnih.gov
Cell Cycle Arrest Modalities and Checkpoint Regulation
This compound has been shown to induce cell cycle arrest in various cancer cell lines, thereby halting their proliferation. waocp.org A common observation is the arrest of cancer cells in the G0/G1 or S phase of the cell cycle. aacrjournals.orgaacrjournals.orgnih.gov This cell cycle blockade is achieved through the modulation of key regulatory proteins. waocp.orgaacrjournals.org
Research has demonstrated that this compound treatment can lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21/WAF1 and p27/KIP1. aacrjournals.org These proteins act as brakes on the cell cycle progression. aacrjournals.org Concurrently, this compound has been observed to downregulate the expression of cyclins, including cyclin D1, D2, and E, as well as cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6. waocp.orgaacrjournals.org The coordinated upregulation of CKIs and downregulation of cyclins and CDKs effectively imposes an artificial checkpoint, preventing cancer cells from transitioning from the G1 to the S phase, ultimately leading to apoptosis. aacrjournals.org In some cancer cell types, this compound has been found to induce a sub-G0/G1 cell-cycle arrest. bohrium.com
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins
| Cell Line | Phase of Cell Cycle Arrest | Upregulated Proteins | Downregulated Proteins | Reference |
|---|---|---|---|---|
| Human Prostate Carcinoma (LNCaP, DU145) | G0/G1 | p21/WAF1, p27/KIP1 | Cyclin E, D1, D2; CDK2, 4, 6 | aacrjournals.org |
| Human Pancreatic Carcinoma (AsPC-1, BxPC-3) | G0/G1 | Not Specified | Not Specified | aacrjournals.org |
| Cutaneous Squamous Cell Carcinoma (A431, A388) | Sub-G0/G1 | Not Specified | Not Specified | bohrium.com |
| Non-small cell lung cancer | S phase | Not Specified | Not Specified | nih.gov |
Synergistic Effects of this compound with Conventional Chemotherapeutic Agents
An emerging area of interest is the potential of this compound to enhance the efficacy of conventional chemotherapeutic drugs. Research suggests that this compound can act as a chemosensitizer, making cancer cells more susceptible to the cytotoxic effects of standard anticancer agents.
For instance, studies have explored the synergistic effects of this compound with cisplatin (B142131), a widely used chemotherapeutic drug. In a Lewis lung cancer mouse model, the combination of high-dose this compound and cisplatin resulted in a more significant inhibition of tumor growth compared to either agent alone. frontiersin.org Notably, the mice treated with this compound did not experience the significant weight loss observed in the cisplatin-only group, suggesting a potential reduction in side effects. frontiersin.org Similarly, this compound has been shown to enhance the cytotoxic effects of bortezomib (B1684674) in multiple myeloma cells. researchgate.net These findings suggest that combining this compound with conventional chemotherapy could be a promising strategy to improve therapeutic outcomes and potentially lower the required doses of toxic chemotherapeutic agents.
Preclinical Efficacy Across Diverse Cancer Cell Lines and In Vivo Models
The anticancer potential of this compound has been demonstrated across a wide spectrum of cancer cell lines and in various in vivo animal models, highlighting its broad-acting efficacy. nih.gov
In Vitro Studies: this compound has shown significant anti-proliferative and pro-apoptotic effects in numerous human cancer cell lines, including:
Prostate Cancer: LNCaP and DU145 cells. aacrjournals.org
Pancreatic Cancer: AsPC-1 and BxPC-3 cells. aacrjournals.orgoup.com
Breast Cancer: MCF-7 and MDA-MB-231 cells. torvergata.itnih.gov
Lung Cancer: A549 cells. nih.govnih.gov
Colon Cancer: DHD/K12/TRb, SW-480, and HCT-116 cells. researchgate.netnih.govmdpi.com
Cervical Cancer: HeLa and SiHa cells. frontiersin.orgdovepress.com
Melanoma: A375 cells. nih.gov
Leukemia: U937 cells. waocp.org
Neuroblastoma: SH-SY5Y and Kelly cells. advancedotology.org
Multiple Myeloma: U266, IM9, MM1S, and RPMI-8226 cells. frontiersin.org
Cutaneous Squamous Cell Carcinoma: A431 and A388 cells. bohrium.com
In Vivo Studies: The antitumor activity of this compound has been validated in several preclinical animal models:
Rat Colorectal Cancer Model: Oral administration of this compound significantly inhibited tumor growth in rats with subcutaneously injected DHD/K12/TRb cells. researchgate.net The inhibition of tumor growth was associated with marked apoptosis and reduced peritumoral vascularization. researchgate.net
Mouse Melanoma Model: this compound has shown anti-proliferative activity in murine melanoma models. nih.gov
Lewis Lung Cancer Mouse Model: Intraperitoneal injection of this compound inhibited tumor growth and angiogenesis in mice with subcutaneously transplanted Lewis lung cancer cells. frontiersin.org
Cervical Cancer Xenograft Model: this compound treatment significantly inhibited the growth of HeLa xenograft tumors in athymic nude mice without causing significant toxicity. dovepress.comtandfonline.com
Non-small Cell Lung Cancer Model: this compound inhibited implanted tumor growth in vivo. nih.gov
These preclinical studies collectively provide a strong rationale for the further investigation of this compound as a potential therapeutic agent for a variety of cancers. torvergata.itnih.gov
Melanoma Research
This compound has demonstrated significant antiproliferative and pro-apoptotic activity in various melanoma cell lines. Studies have shown that it can induce rapid cell death in human melanoma cells through mechanisms involving oxidative stress. This process is associated with a significant depletion of cellular glutathione (B108866). The cytotoxic effects of this compound on melanoma cells are dose- and time-dependent.
The compound has been observed to accumulate in the cell nuclei of mouse melanoma K1735-M2 cells, leading to DNA damage. In these cells, this compound treatment resulted in an increase in p53 protein levels in both whole-cell extracts and mitochondrial fractions. However, some research suggests that this compound can also induce rapid apoptosis that is not dependent on p53 signaling. The apoptotic process triggered by this compound involves both extrinsic and intrinsic pathways. This includes the activation of caspases, such as caspase-3 and caspase-9.
Furthermore, this compound has been found to inhibit the invasion and migration of melanoma cells. This is achieved by targeting the FAK/PI3K/AKT/mTOR signaling pathway. Treatment with this compound leads to decreased phosphorylation of key proteins in this pathway, including FAK, PI3K, AKT, and mTOR, and reduces the expression of metastasis-related proteins like MMP2 and ICAM-2. The inhibition of STAT3 activation is another mechanism through which this compound exerts its anti-melanoma effects.
In vitro studies have determined the IC50 values of this compound in various melanoma cell lines, highlighting its potent cytotoxic activity. For instance, in A375 and A2058 cells, the IC50 values were 2.378 µM and 2.719 µM, respectively. In another study, this compound showed high cytotoxicity against A375, G-361, and SK-MEL-3 cell lines with IC50 values below 0.55 µg/mL.
| Cell Line | IC50 Value | Key Findings | Reference |
| A375 | 2.378 µM | Inhibition of proliferation, migration, and invasion. | |
| A2058 | 2.719 µM | Decreased phosphorylation of FAK, PI3K, AKT, mTOR. | |
| SK-MEL-2 | - | Most sensitive to this compound-induced cell death. | |
| K1735-M2 | - | Nuclear accumulation, DNA damage, increased p53. | |
| C32 | ~2 µM | Induced cell shrinkage, rounding, and membrane blebbing. | |
| RPMI-7951 | - | More sensitive to this compound than A375 cells. | |
| G-361 | < 0.55 µg/mL | High cytotoxic activity observed. | |
| SK-MEL-3 | < 0.55 µg/mL | High cytotoxic activity observed. |
Non-Small Cell Lung Cancer (NSCLC) Studies
This compound demonstrates notable anticancer effects in non-small cell lung cancer (NSCLC) through various molecular pathways, including the induction of apoptosis and ferroptosis. The compound has been shown to suppress cell growth and trigger apoptosis by downregulating the constitutively active JAK/STAT pathway in NSCLC cell lines. This effect is further validated by siRNA silencing of STAT3, which confirms the involvement of this signaling cascade.
The pro-apoptotic activity of this compound is linked to the generation of reactive oxygen species (ROS). The production of ROS leads to an increased Bax/Bcl-2 ratio, causing mitochondrial membrane leakage, cytochrome c release, and subsequent caspase activation. Studies have shown that inhibiting ROS production can prevent the apoptosis-inducing effects of this compound. In A549 human lung cancer cells, this compound-induced apoptosis is primarily mediated by cellular glutathione depletion, which leads to caspase activation.
Furthermore, this compound has been found to induce ferroptosis, a form of iron-dependent cell death. It increases the levels of ferrous iron (Fe2+), ROS, and malondialdehyde (MDA), while decreasing glutathione (GSH) content. Mechanistically, this compound reduces the protein stability of glutathione peroxidase 4 (GPX4) by promoting its ubiquitination and degradation via the E3 ligase STUB1. Overexpression of GPX4 can rescue NSCLC cells from this compound-induced ferroptosis, highlighting the critical role of the STUB1/GPX4 axis.
This compound also exhibits potential in overcoming resistance to tyrosine kinase inhibitors (TKIs) like erlotinib (B232). In NSCLC cells with the T790M resistance mutation in the epidermal growth factor receptor (EGFR), this compound upregulates NADPH oxidase isoform 3 (NOX3), leading to EGFR overoxidation, degradation, and subsequent apoptosis. This selective degradation of mutant EGFR suggests a potential strategy to treat TKI-resistant NSCLC. Additionally, this compound has been identified as a natural inhibitor of lysine-specific demethylase 1 (LSD1), with an IC50 value of 0.4 µM, which contributes to its anti-NSCLC activity by suppressing colony formation and cell migration.
| Cell Line | Effect of this compound | Molecular Mechanism | Reference |
| A549 | Dose- and time-dependent cytotoxicity and apoptosis. | Induction of ferroptosis via STUB1/GPX4-dependent pathway; cellular glutathione depletion and caspase activation. | |
| H3122 | Dose- and time-dependent cytotoxicity. | Induction of ferroptosis via STUB1/GPX4-dependent pathway. | |
| H1299 | Suppression of colony formation, migration, and invasion; induction of apoptosis. | Inhibition of LSD1. | |
| H1975 | Suppression of colony formation, migration, and invasion; induction of apoptosis. | Inhibition of LSD1. | |
| SPC-A1 | Dose-dependent growth inhibition and apoptosis. | Induction of ROS and endoplasmic reticulum stress. | |
| TKI-Resistant NSCLC (EGFR T790M) | Selective EGFR degradation and apoptosis. | Upregulation of NOX3, leading to EGFR overoxidation. |
Colorectal Carcinoma Investigations
This compound has been extensively studied for its anticancer properties in colorectal carcinoma (CRC), demonstrating its ability to inhibit cell growth, induce apoptosis, and suppress metastasis through various molecular mechanisms.
In CRC cell lines such as HCT-116 and SW480, this compound induces apoptosis in a dose- and time-dependent manner. This process is often mediated by the generation of reactive oxygen species (ROS). The increase in ROS leads to a cascade of events including the collapse of the mitochondrial membrane potential, activation of caspases (such as caspase-3 and -9), and modulation of Bcl-2 family proteins. Specifically, this compound treatment results in an increased Bax/Bcl-2 ratio, favoring apoptosis. This compound has also been shown to induce the expression of the early growth response gene-1 (Egr-1) in a ROS-dependent manner, which contributes to its apoptotic effects in HCT-116 cells. Interestingly, the apoptotic cell death induced by this compound in colon cancer cells can be independent of p53 status.
This compound also influences key signaling pathways involved in CRC progression. It has been shown to suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in a majority of colorectal cancers. By inhibiting this pathway, this compound can reverse the epithelial-to-mesenchymal transition (EMT), a critical process for metastasis. This leads to a decrease in the expression of mesenchymal markers like Vimentin and N-cadherin, and an increase in the epithelial marker E-cadherin. The anti-metastatic potential of this compound is further supported by findings that it reduces the migration and invasion of CRC cells and decreases metastatic nodules in animal models.
Furthermore, this compound can downregulate and dephosphorylate pro-tumoral markers such as serine-threonine kinase receptor-associated protein (STRAP) and maternal embryonic leucine (B10760876) zipper kinase (MELK). The disassociation of the interaction between STRAP and MELK by this compound triggers the intrinsic apoptosis pathway.
| Cell Line | Effect of this compound | Molecular Mechanism | Reference |
| HCT-116 | Induces apoptosis, arrests cell cycle. | ROS-mediated Egr-1 activation, mitochondrial dysfunction, caspase activation, modulation of Bcl-2 family proteins. | |
| SW480 | Induces apoptosis, inhibits cell growth and migration. | Downregulation of STRAP and MELK, suppression of Wnt/β-catenin pathway. | |
| LoVo | Selective inhibitory effect, attenuation of migration and metastasis. | Suppression of Wnt/β-catenin signaling, prevention of EMT progression. | |
| DHD/K12/TRb | Dose-dependent inhibition of proliferation, induction of apoptosis. | Not specified in detail, but confirmed pro-apoptotic effect in vivo. | |
| HT-29 | Induces dose- and time-dependent cell death. | Simultaneous activation of multiple programmed cell death pathways including apoptosis, autophagy, and necroptosis. |
Cervical Cancer Cell Proliferation Inhibition
This compound has demonstrated significant inhibitory effects on the proliferation of human cervical cancer cells in a dose-dependent manner. spandidos-publications.comspandidos-publications.com Studies on HeLa and SiHa cell lines, two common models for cervical cancer research, show that this compound effectively reduces cell viability and the capacity for colony formation. spandidos-publications.comspandidos-publications.com For instance, following a 24-hour exposure, over 90% of cells from both lines lost their viability when treated with 5 µmol/l of this compound. spandidos-publications.com The half-maximal inhibitory concentration (IC50) was determined to be approximately 2.43 to 2.62 µmol/l in HeLa cells and 3.07 µmol/l in SiHa cells, suggesting that HeLa cells exhibit slightly higher sensitivity to the compound. spandidos-publications.comspandidos-publications.com
The mechanism underlying this antiproliferative activity involves the induction of apoptosis, or programmed cell death. spandidos-publications.comnih.gov Treatment with this compound leads to a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells. spandidos-publications.comnih.gov In HeLa cells, this population increased from 1.7% to 59.7%, and in SiHa cells, it rose from 1.7% to 41.7%. spandidos-publications.comnih.gov This is further supported by molecular changes, including a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and the transcription factor NF-κB. spandidos-publications.comspandidos-publications.comnih.gov Concurrently, the expression of the pro-apoptotic protein Bax is significantly increased. spandidos-publications.comspandidos-publications.comnih.gov
Further investigations into the molecular pathways reveal that this compound can block the STAT3 signaling pathway, which is crucial for the development of various tumors. dovepress.com The compound's pro-apoptotic effect is also linked to a dose-dependent increase in intracellular reactive oxygen species (ROS). dovepress.com The accumulation of high levels of ROS induces oxidative stress, which in turn activates apoptotic signaling pathways. dovepress.com Additionally, research indicates that this compound can induce ferroptosis, another form of programmed cell death, in HeLa cells. mdpi.com This is evidenced by increased lipid peroxidation and reduced levels of glutathione (GSH), a key molecule in preventing such oxidative damage. mdpi.com
| Cell Line | Effect Observed | Key Molecular Changes | Reference |
|---|---|---|---|
| HeLa | Inhibition of cell proliferation (IC50: ~2.43-2.62 µmol/l) | Increased apoptosis (sub-G1 phase), decreased Bcl-2 & NF-κB, increased Bax, STAT3 inhibition, ROS generation, induction of ferroptosis | spandidos-publications.comspandidos-publications.comdovepress.commdpi.com |
| SiHa | Inhibition of cell proliferation (IC50: ~3.07 µmol/l) | Increased apoptosis (sub-G1 phase), decreased Bcl-2 & NF-κB, increased Bax | spandidos-publications.comspandidos-publications.com |
Gastric Cancer Cell Migration and Invasion
This compound has been shown to suppress the proliferation, migration, and invasion of gastric cancer (GC) cells. researchgate.netnih.govnih.gov Studies using human gastric cancer cell lines such as SGC-7901 and HGC-27 demonstrate that this compound inhibits cell viability and invasive potential in a dose-dependent manner, while having a minimal inhibitory effect on normal gastric epithelial cells. nih.govmdpi.com
The mechanism of action involves the regulation of key signaling pathways and proteins associated with cancer progression. nih.govnih.gov this compound has been found to induce cell cycle arrest in the S phase, indicating it can inhibit DNA synthesis in cancer cells. nih.govnih.gov It also promotes apoptosis in a dose-dependent fashion. nih.gov One of the critical pathways affected is the DUSP4/ERK pathway. researchgate.netnih.gov this compound upregulates the expression of dual-specificity phosphatase 4 (DUSP4), a potential tumor suppressor, and down-regulates phosphorylated extracellular signal-regulated kinase (p-ERK). nih.govnih.gov This modulation leads to a decrease in the expression of proteins crucial for invasion, such as matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9). nih.govrhhz.net
Furthermore, this compound affects the expression of cell cycle-related proteins. It has been observed to down-regulate the expression of cyclin D1 and CDK4, while up-regulating p16, which collectively contributes to cell cycle arrest. rhhz.net The compound also decreases the expression of the anti-apoptotic protein Bcl-2 and increases the pro-apoptotic protein Bax, further confirming its role in inducing programmed cell death in gastric cancer cells. nih.govnih.gov
| Cell Line | Effect Observed | Key Molecular Changes | Reference |
|---|---|---|---|
| SGC-7901 | Inhibition of proliferation, migration, and invasion; S-phase cell cycle arrest; induction of apoptosis | Upregulation of DUSP4 & p16; Downregulation of p-ERK, MMP-2, MMP-9, PCNA, Bcl-2, cyclin D1, CDK4 | researchgate.netnih.govnih.govrhhz.net |
| HGC-27 | Inhibition of proliferation and invasion; S-phase cell cycle arrest; induction of apoptosis | Upregulation of DUSP4 & Bax; Downregulation of p-ERK, PCNA, MMP-2, Bcl-2 | researchgate.netnih.gov |
| AGS | Inhibition of cell growth and colony formation; induction of apoptosis | Inhibition of TOX/DNA-PKcs/KU70/80 signaling | mdpi.com |
This compound as an Anti-inflammatory Agent
This compound is recognized for its potent anti-inflammatory properties, which have been observed in both in vitro and in vivo experimental settings. researchgate.netnih.gov
Modulation of Inflammatory Mediators and Cytokine Production (e.g., TNFα)
This compound effectively modulates the inflammatory response by inhibiting the production of key pro-inflammatory mediators and cytokines. researchgate.netmdpi.com A significant effect is its ability to reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α), a central cytokine in inflammatory processes. mdpi.comgaacademy.org Studies using macrophage cell models, such as THP-1 cells stimulated with lipopolysaccharide (LPS), have shown that extracts containing this compound can decrease TNF-α expression by over 99%. gaacademy.org
In addition to TNF-α, this compound also significantly reduces the levels of other pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). frontiersin.orgdovepress.com This inhibitory action has been observed in various animal models of inflammation. frontiersin.orgdovepress.com For instance, in a rat model of neuropathic pain, this compound treatment led to a dose-dependent decrease in the elevated spinal levels of TNF-α, IL-1β, and IL-6. dovepress.com Similarly, in a mouse model of cisplatin-induced kidney injury, this compound administration markedly reduced the increased levels of these cytokines. frontiersin.org The compound also decreases the concentration of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue degradation during inflammation. mdpi.comsemanticscholar.org
Inhibition of Macrophage and Microglial Activation Pathways
The anti-inflammatory effects of this compound are closely linked to its ability to inhibit the activation of key immune cells like macrophages and microglia. researchgate.netnih.gov Macrophages, when activated by stimuli such as LPS, play a central role in the inflammatory response. This compound has been shown to potently inhibit the expression of inflammatory mediators in LPS-induced murine peritoneal macrophages. researchgate.netnih.gov The mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for the synthesis and release of inflammatory molecules. researchgate.netnih.gov Furthermore, this compound can inhibit the activation of the NF-κB pathway in macrophages. nih.gov
In the central nervous system (CNS), microglia are the resident immune cells. jci.org this compound has been found to modulate microglial function and reduce their accumulation at sites of inflammation. researchgate.net It can skew primary microglia towards a less activated, immunoregulatory state. researchgate.net This is achieved, in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in mitigating proinflammatory responses. researchgate.net By inhibiting the activation of macrophages and microglia, this compound helps to create a less inflammatory environment. researchgate.net
Effects in Acute and Chronic Inflammation Experimental Models
The anti-inflammatory efficacy of this compound has been confirmed in various experimental models of both acute and chronic inflammation. researchgate.netresearchgate.net In acute inflammation models, such as carrageenan-induced paw edema in rats, a fraction containing this compound and chelerythrine (B190780) dose-dependently inhibited the inflammatory response. semanticscholar.org This effect was comparable to that of the reference drug indomethacin (B1671933) and was associated with reduced production of prostaglandin (B15479496) E2 (PGE2) and TNF-α in the inflamed tissue. semanticscholar.org this compound has also shown significant anti-inflammatory effects in other acute models, including xylene- and formaldehyde-induced edema. frontiersin.org
In models of chronic inflammation, such as those for neuropathic pain, this compound has demonstrated protective effects. dovepress.comfrontiersin.org For example, in a rat model of chronic constriction injury, this compound treatment alleviated pain and reduced the expression of pro-inflammatory factors in the spinal cord by inhibiting the p38 MAPK signaling pathway. dovepress.com These findings from various in vivo models support the potential of this compound for treating conditions associated with both acute and chronic inflammation. researchgate.netfrontiersin.org
Antimicrobial Activities of this compound
This compound possesses a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. oup.comscirp.org Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria. frontiersin.org
Research has shown that this compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus pseudintermedius (MRSP), a common pathogen in canine pyoderma. oup.comjst.go.jp The minimum inhibitory concentrations (MICs) against MRSA strains have been reported to be in the range of 3.12 to 6.25 µg/ml. jst.go.jp this compound has also demonstrated activity against Helicobacter pylori, with MICs ranging from 6.25 to 50 µg/mL. scirp.org While generally potent against Gram-positive bacteria, its effect on Gram-negative bacteria can be more variable. oup.comfrontiersin.org
The mechanism of this compound's antimicrobial action is multifaceted. It is believed to compromise the bacterial cytoplasmic membrane, leading to the release of membrane-bound autolytic enzymes that cause cell lysis. jst.go.jp Transmission electron microscopy of MRSA treated with this compound has revealed alterations in cell structure and septa formation, which are critical for cell division. jst.go.jp Another proposed mechanism is the inhibition of nucleic acid synthesis through the intercalation of the this compound molecule into the DNA of the microbe. researchgate.net This action prevents proper cell division by inhibiting cytokinesis, which can result in the formation of elongated bacterial filaments. scirp.org
| Microorganism Type | Specific Examples | Observed Effect | Reference |
|---|---|---|---|
| Gram-Positive Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus pseudintermedius (MRSP), Bacillus cereus | Good antibacterial activity; inhibition of growth; disruption of bacterial structure | oup.comfrontiersin.orgjst.go.jp |
| Gram-Negative Bacteria | Helicobacter pylori, Enterotoxigenic E. coli | Inhibitory activity observed, though can be variable. Pseudomonas aeruginosa showed no sensitivity. | oup.comscirp.org |
| Fungi | Candida species | Inhibits extracellular lipase (B570770) activity | scirp.org |
Antibacterial Mechanisms of this compound
This compound, a benzophenanthridine alkaloid, demonstrates significant antibacterial properties through a variety of mechanisms. Its ability to counteract bacterial growth and survival involves direct damage to cellular structures and interference with essential life processes.
This compound compromises the structural integrity of the bacterial cell envelope, targeting both the cell wall and the cytoplasmic membrane. nih.gov This action disrupts the cell's protective barrier, leading to bacteriolysis, or cell rupture. jst.go.jp Studies on Staphylococcus aureus show that this compound treatment leads to an increase in extracellular alkaline phosphatase (AKP) activity, indicating damage to the cell wall and leakage of intracellular components. nih.govfrontiersin.org
Furthermore, this compound disrupts the bacterial cell membrane's integrity and permeability. nih.govfrontiersin.org This is evidenced by an increase in the activity of extracellular Na+K+-ATP and Ca2+Mg2+-ATP enzymes, suggesting that the compound damages the cell membrane, causing these enzymes to leak from the cytoplasm. nih.govnih.gov The compromised membrane is unable to maintain its electrochemical potential, leading to a decrease in intracellular ATP levels and a loss of vital cellular energy. mdpi.compeerj.com Microscopic examinations confirm this disruptive effect, revealing significant changes to cellular morphology and the leakage of cytoplasm. nih.govpeerj.com The treatment of Staphylococcus aureus with this compound induces the release of membrane-bound cell wall autolytic enzymes, which contributes to the eventual lysis of the cell. nih.govjst.go.jp
This compound effectively halts bacterial proliferation by interfering with cell division, a process known as cytokinesis. capes.gov.brnih.gov It specifically targets the formation of the Z-ring, a critical structure composed of the FtsZ protein that initiates cell division in most bacteria. capes.gov.brtandfonline.com Research shows that this compound inhibits the assembly of purified FtsZ protein and disrupts the bundling of its protofilaments. capes.gov.brnih.gov
In both Gram-positive and Gram-negative bacteria, this interference leads to a strong induction of filamentation, where bacteria continue to elongate but cannot divide into daughter cells. capes.gov.brnih.gov Transmission electron microscopy of methicillin-resistant Staphylococcus aureus (MRSA) treated with this compound reveals distinct alterations in the formation of septa, the partition that forms between dividing cells. nih.govjst.go.jpjst.go.jp By perturbing the assembly dynamics of the Z-ring, this compound blocks cytokinesis without affecting the segregation of bacterial DNA. capes.gov.brnih.gov This targeted action on FtsZ makes it a key component of this compound's antibacterial mechanism. researchgate.net
This compound demonstrates a powerful synergistic effect when combined with conventional antibiotics, enhancing their efficacy against drug-resistant bacteria. mdpi.com This is particularly notable in its combination with polymyxin (B74138) B (PMB), an antibiotic used as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. mdpi.comnih.gov this compound potentiates the antibacterial activity of PMB by enhancing its capacity to break down the bacterial membrane. mdpi.comnih.gov This combination leads to a more rapid reduction in bacterial loads, a significant decrease in intracellular ATP, and an improved inflammatory response compared to using PMB alone. mdpi.comresearchgate.net
The synergistic mechanism also involves the inhibition of energy metabolism and interference with nucleic acid biosynthesis. mdpi.comnih.gov Beyond polymyxin B, this compound has been shown to work in concert with aminoglycoside antibiotics such as kanamycin, gentamicin, and tobramycin. researchgate.net It disrupts the integrity of the bacterial membrane, increasing its permeability and allowing for greater uptake of the aminoglycoside, thereby boosting its bactericidal effects against various pathogens, including E. coli and K. pneumoniae. researchgate.net
This compound exhibits broad-spectrum activity against a range of clinically significant bacterial pathogens.
Methicillin-Resistant Staphylococcus aureus (MRSA): this compound is effective against MRSA, with minimum inhibitory concentrations (MICs) reported to be in the range of 1.56 to 6.25 µg/mL. nih.govjst.go.jp Its mechanism against MRSA involves compromising the cytoplasmic membrane and inducing the release of autolytic enzymes from the cell wall, which leads to cell lysis. nih.govjst.go.jpe-century.us It also disrupts septa formation during cell division. nih.govjst.go.jp Alkaloids from Macleaya cordata, including this compound and its derivatives, show good antibacterial activity against MRSA by targeting the cell membrane and the FtsZ protein. frontiersin.org
Escherichia coli: this compound demonstrates activity against E. coli, a common Gram-negative pathogen. e-century.uscapes.gov.br Its effectiveness is significantly enhanced when used in combination with polymyxin B, which work together to disrupt the bacterial membrane. mdpi.com Studies have shown that the AcrAB-TolC efflux pump in E. coli can confer resistance to this compound by actively pumping the compound out of the cell. nih.govasm.org Inhibiting this pump significantly strengthens this compound's antibacterial action. nih.gov
Aeromonas hydrophila: This bacterium is a significant pathogen in aquatic animals. nih.govdntb.gov.ua this compound inhibits the growth of A. hydrophila at concentrations of 16 μg/mL and higher. nih.gov Notably, at sub-inhibitory concentrations (0.5 to 8 μg/mL), it does not kill the bacteria but significantly inhibits its virulence by disrupting the quorum-sensing system. nih.gov This leads to a reduction in the production of aerolysin, a key toxin, and inhibits biofilm formation, thereby protecting host cells from injury. nih.govmgc.ac.cn
Antifungal Mechanisms of this compound
In addition to its antibacterial properties, this compound possesses potent antifungal activity, primarily by targeting the fungal cell membrane.
This compound is particularly effective against the opportunistic fungal pathogen Candida albicans. nih.govfrontiersin.org Its primary antifungal mechanism is the inhibition of ergosterol (B1671047) synthesis. nih.govfrontiersin.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity and function. Studies have shown that this compound can cause a reduction in ergosterol content by over 90%. nih.govresearchgate.net
This disruption of the cell membrane leads to severe morphological and structural damage. nih.govfrontiersin.org Scanning and transmission electron microscopy reveal that C. albicans cells treated with this compound become irregular, shrunken, and ruptured. nih.govresearchgate.net Observations include masses of cellular debris, deformed cell walls, and damage to the plasma membrane. nih.govfrontiersin.orgnih.gov Flow cytometry analysis confirms that this compound treatment leads to significant cell membrane damage, ultimately causing fungal cell death. nih.govresearchgate.net These effects, including the deformation of hyphae, are linked to an oxidative burst within the cytosol. researchgate.net
Data Tables
Table 1: Antibacterial Activity of this compound against Specific Pathogens
| Bacterial Pathogen | Minimum Inhibitory Concentration (MIC) | Key Mechanisms of Action |
|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 6.25 µg/mL nih.govjst.go.jp | Induces release of cell wall autolytic enzymes, disrupts cytoplasmic membrane, alters septa formation. nih.govjst.go.jpfrontiersin.org |
| Escherichia coli | 6.25 mg/mL scirp.org (Note: Varies with strain and efflux pump activity nih.gov) | Disrupts membrane integrity (synergy with Polymyxin B), inhibits FtsZ assembly. mdpi.comcapes.gov.br Subject to efflux by the AcrAB-TolC pump. nih.gov |
| Aeromonas hydrophila | 32 µg/mL nih.gov | Inhibits production of aerolysin and biofilm formation at sub-inhibitory concentrations by disrupting quorum sensing. nih.gov |
Table 2: Antifungal Activity of this compound against Candida albicans
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Key Mechanisms of Action |
|---|
| Candida albicans | 112.8–150.5 µM (approx. 37.5-50 µg/mL) nih.govfrontiersin.org | Inhibits ergosterol synthesis, leading to cell membrane damage, structural disruption, cell rupture, and deformation of hyphae. nih.govfrontiersin.orgresearchgate.net |
Inhibition of Ergosterol Biosynthesis
This compound has demonstrated significant antifungal activity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane, and its disruption can lead to cell damage and death. frontiersin.orgnih.govnih.gov
Studies have shown that this compound can cause a dose-dependent reduction in ergosterol content in fungi such as Candida albicans. frontiersin.orgnih.gov This reduction can exceed 90%, leading to significant damage to the fungal cell membrane, including deformation and rupture. frontiersin.orgnih.gov The mechanism behind this inhibition is believed to involve the targeting of key enzymes in the ergosterol biosynthesis pathway, such as sterol 14α-demethylase (CYP51). frontiersin.orgnih.gov Molecular docking studies have suggested that this compound may bind to the active site of CYP51, thereby inhibiting its function. researchgate.netresearchgate.net The inhibition of ergosterol synthesis ultimately disrupts the fungal cell membrane, leading to the leakage of cellular contents and cell death. frontiersin.orgnih.gov
The following table summarizes the inhibitory effects of this compound on ergosterol biosynthesis in Candida albicans:
| Concentration of this compound | Reduction in Ergosterol Content | Reference |
| 6.25 µg/mL | >95% | nih.gov |
| 12.5 µg/mL | >95% | nih.gov |
| 25.0 µg/mL | >95% | nih.gov |
| 37.5 µg/mL | >90% | frontiersin.orgnih.gov |
Modulation of the cAMP Pathway in Fungi
The inhibitory effects of this compound on biofilm formation and hyphal transition in Candida albicans are associated with its ability to modulate the cyclic AMP (cAMP) signaling pathway. frontiersin.orgasm.orgnih.govnih.gov The cAMP pathway is a crucial regulatory network in fungi that controls various processes, including morphogenesis, virulence, and biofilm formation. asm.org
Research has demonstrated that this compound treatment leads to a downregulation of the endogenous cAMP levels in C. albicans. asm.org This reduction in cAMP levels is accompanied by the suppressed expression of several key genes involved in adhesion and hyphal development that are regulated by the cAMP pathway. asm.orgnih.govmdpi.com These genes include ALS3, HWP1, ECE1, HGC1, and CYR1. asm.orgnih.govasm.orgmdpi.com The suppression of CYR1, which encodes for the adenylyl cyclase responsible for cAMP synthesis, is particularly significant. asm.org The addition of exogenous cAMP has been shown to rescue the filamentation defect induced by this compound, further confirming the role of the cAMP pathway in this compound's mechanism of action. asm.org
Efficacy Against Phytopathogenic Fungi
This compound has demonstrated significant antifungal activity against a range of phytopathogenic fungi, which are fungi that cause diseases in plants. mdpi.comnih.govnih.govmdpi.com This suggests its potential as a natural alternative to synthetic fungicides in agriculture. mdpi.comnih.govresearchgate.net
In vitro studies have shown that this compound and its derivatives exhibit broad-spectrum antifungal activity against various plant pathogens, including Magnaporthe oryzae, Botrytis cinerea, Fusarium graminearum, and Fusarium oxysporum. mdpi.comnih.govmdpi.com this compound has been shown to inhibit the mycelial growth of these fungi and, in some cases, suppress spore germination. mdpi.comnih.gov For instance, against Magnaporthe oryzae, the causative agent of rice blast disease, this compound exhibited potent inhibitory activity and completely suppressed spore germination at a concentration of 50 μg/mL. nih.gov The mechanism of action against phytopathogenic fungi is believed to involve the disruption of cell membrane integrity, leading to mycelial deformities and collapse. nih.govmdpi.com
The table below presents the in vitro antifungal activity of this compound against several phytopathogenic fungi:
| Phytopathogenic Fungi | EC50 (µg/mL) | Reference |
| Magnaporthe oryzae | 6.96 | nih.gov |
| Botrytis cinerea | Not specified | mdpi.com |
| Fusarium graminearum | Not specified | mdpi.com |
| Fusarium oxysporum | Not specified | mdpi.com |
| C. lunata | 14-50 (range for S and derivatives) | mdpi.com |
| P. oryzae | 14-50 (range for S and derivatives) | mdpi.com |
| A. alternata | 14-50 (range for S and derivatives) | mdpi.com |
Antiprotozoal Effects of this compound (e.g., Toxoplasma gondii bradyzoites)
This compound has shown promising antiprotozoal activity, particularly against the bradyzoite stage of Toxoplasma gondii, the parasite responsible for chronic toxoplasmosis. researchgate.netnih.govacs.orgacs.orgnih.gov Current treatments for toxoplasmosis are often unable to eliminate the dormant bradyzoites within tissue cysts, leading to chronic infection. nih.govnih.gov
High-throughput screening studies have identified this compound as a compound with potent activity against T. gondii bradyzoites. nih.govacs.orgacs.orgnih.gov this compound sulfate (B86663) has been shown to cause rapid killing of both in vitro-produced bradyzoites and those harvested from chronically infected mice. nih.govacs.org Importantly, it also demonstrates potent activity against intact cysts. nih.govacs.org The antiparasitic effects of this compound may be linked to the induction of reactive oxygen species. researchgate.net These findings highlight this compound as a promising candidate for the development of new therapies to eradicate chronic Toxoplasma infections. nih.govacs.orgacs.orgnih.gov
Neuroprotective Effects of this compound
Preclinical studies suggest that this compound possesses neuroprotective properties, indicating its potential therapeutic value in the context of neurodegenerative diseases. phytopurify.comchemfaces.com The neuroprotective effects of this compound are attributed to its diverse biological activities, including its anti-inflammatory and antioxidant properties. phytopurify.comchemfaces.com
While the precise mechanisms are still under investigation, this compound's ability to mitigate neuroinflammation and oxidative stress, two key pathological features of many neurodegenerative disorders, is a significant aspect of its neuroprotective potential.
Anti-Osteoporosis Potential of this compound
This compound has demonstrated significant potential as a therapeutic agent for the prevention and treatment of osteoporosis. nih.govphytopurify.comchemfaces.comnih.govsigmaaldrich.comnih.govproquest.com Osteoporosis is a condition characterized by low bone mass and a deterioration of bone tissue, leading to an increased risk of fractures. nih.gov
In vivo studies using ovariectomized mouse models, which mimic postmenopausal osteoporosis, have shown that this compound can prevent bone loss in a dose-dependent manner. nih.govnih.gov this compound achieves this by modulating bone remodeling, the continuous process of bone breakdown and formation. nih.govnih.gov Specifically, this compound has been found to inhibit osteoclastic bone resorption and promote osteoblastic bone formation. nih.gov
The inhibitory effect of this compound on osteoclasts, the cells responsible for bone resorption, is a key aspect of its anti-osteoporosis potential. phytopurify.comnih.govsigmaaldrich.comnih.gov this compound has been shown to suppress the formation of osteoclasts and diminish the expression of several osteoclast marker genes, including tartrate-resistant acid phosphatase (TRAP), cathepsin K, and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). sigmaaldrich.comnih.gov The underlying mechanism involves the suppression of key signaling pathways, such as the nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial for osteoclast differentiation. phytopurify.comnih.govsigmaaldrich.comnih.gov
Recent network pharmacology and deep learning analyses have further identified potential molecular targets of this compound in osteoporosis, including CASP3, CTNNB1, and ERBB2, and have implicated the Wnt/calcium signaling pathway in its mechanism of action. benthamdirect.comresearchgate.net
The following table summarizes the effects of this compound on bone cells and markers related to osteoporosis:
| Finding | Effect of this compound | Reference |
| Bone Loss in Ovariectomized Mice | Prevents bone loss | nih.govnih.gov |
| Osteoclastic Bone Resorption | Inhibited | nih.govsigmaaldrich.comnih.gov |
| Osteoblastic Bone Formation | Promoted | nih.gov |
| Osteoclast Number | Reduced | nih.gov |
| Osteoclast Marker Gene Expression (TRAP, Cathepsin K, NFATc1) | Diminished | sigmaaldrich.comnih.gov |
| NF-κB Signaling Pathway in Osteoclasts | Suppressed | nih.govsigmaaldrich.comnih.gov |
| ERK Signaling Pathway in Osteoclasts | Suppressed | nih.govsigmaaldrich.com |
Cardiovascular System Modulatory Effects of this compound (e.g., hypotensive, antiplatelet, positive inotropic)
This compound, a benzophenanthridine alkaloid, has demonstrated a range of effects on the cardiovascular system in preclinical studies. These activities include modulation of blood pressure, inhibition of platelet aggregation, and a positive inotropic effect on cardiac muscle. researchgate.netchemicalbook.comspandidos-publications.comspandidos-publications.com
Hypotensive Effects:
Research suggests that this compound possesses antihypertensive properties. researchgate.netnih.gov Studies have indicated its potential to interfere with the renin-angiotensin system and other pathways that regulate blood pressure. researchgate.net In studies on vascular smooth muscle cells (VSMCs), this compound has been shown to induce relaxation. jst.go.jpresearchgate.net This vasorelaxant effect is a potential mechanism contributing to its hypotensive action. researchgate.net Furthermore, this compound has been found to inhibit the proliferation of VSMCs, which could be relevant in conditions like atherosclerosis. nih.gov
Antiplatelet Activity:
This compound has been identified as a potent inhibitor of platelet aggregation. mdpi.comnih.govscirp.org It has been shown to inhibit platelet aggregation induced by various agonists, including collagen, arachidonic acid (AA), and thrombin. mdpi.comnih.govnih.gov The antiplatelet effect of this compound is linked to several mechanisms:
Inhibition of Signaling Pathways: this compound attenuates collagen-induced platelet activation by inhibiting the phosphorylation of downstream signaling molecules in the glycoprotein (B1211001) VI (GPVI) pathway, such as Syk-PLCγ2 and PI3K-Akt-GSK3β. mdpi.comnih.govresearchgate.net
Calcium Mobilization: It inhibits the increase in intracellular calcium concentration ([Ca2+]i) that is crucial for platelet activation. mdpi.comnih.gov
Integrin Signaling: this compound negatively regulates the "outside-in" signaling of integrin αIIbβ3. mdpi.comnih.gov
Thromboxane (B8750289) Production: The compound suppresses the production of thromboxane B2 (TXB2) and the activity of cyclooxygenase-1 (COX-1). nih.gov
cAMP Production: this compound's antiplatelet activity is also associated with the activation of adenylate cyclase and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
In a murine model, this compound demonstrated an inhibitory effect on thrombus formation. mdpi.comnih.gov
Positive Inotropic Effects:
Preclinical studies have revealed that this compound can induce a positive inotropic action on cardiac muscle, meaning it increases the force of contraction. researchgate.netmedicinacomplementar.com.brnih.gov This effect has been observed in isolated rat and guinea pig atrial and ventricular muscle strips. researchgate.netmedicinacomplementar.com.brnih.gov The proposed mechanism for this positive inotropic effect is the inhibition of Na+,K+-ATPase. researchgate.netmedicinacomplementar.com.br However, this positive inotropic action is often followed by contracture, an uncontrolled and sustained muscle contraction. medicinacomplementar.com.brnih.gov This contracture is believed to be caused by an influx of extracellular calcium through a specific type of calcium channel. medicinacomplementar.com.brnih.gov
Cardioprotective Effects in Disease Models:
In animal models of cardiac hypertrophy and fibrosis induced by pressure overload, this compound has shown protective effects. spandidos-publications.comchemfaces.comnih.govphytopurify.com It was found to attenuate cardiac hypertrophy, fibrosis, and dysfunction. spandidos-publications.comchemfaces.comnih.govphytopurify.com The proposed mechanism for this cardioprotection involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. spandidos-publications.comchemfaces.comnih.gov Additionally, in a study using cardiac cells, this compound was shown to protect against angiotensin II-induced apoptosis by restoring the mitochondrial membrane potential. nih.gov
Interactive Data Table: Effects of this compound on Platelet Aggregation
| Agonist | This compound Concentration (µM) | Inhibition (%) | Reference |
| Arachidonic Acid (AA) | 8.3 (IC50) | 50 | nih.gov |
| Collagen | 7.7 (IC50) | 50 | nih.gov |
| U46619 | 8.6 (IC50) | 50 | nih.gov |
| Thrombin (0.05 U/ml) | 4.4 (IC50) | 50 | nih.gov |
| Collagen | 5 | ~100 | nih.gov |
Interactive Data Table: Cardiovascular Effects of this compound in Preclinical Models
| Effect | Model System | Key Findings | Proposed Mechanism | Reference |
| Hypotensive | Vascular Smooth Muscle Cells | Induces vasorelaxation | - | jst.go.jpresearchgate.net |
| Anti-thrombotic | Murine model (FeCl3-induced) | Inhibited thrombus formation | Inhibition of platelet activation | mdpi.com |
| Positive Inotropic | Isolated Rat Heart Muscle | Enhanced twitch tension | Inhibition of Na+,K+-ATPase | medicinacomplementar.com.br |
| Cardioprotective | Mice with Aortic Banding | Attenuated cardiac hypertrophy and fibrosis | Inhibition of NF-κB activation | chemfaces.comnih.gov |
Toxicological Mechanisms of Sanguinarine
Mechanisms of Cytotoxicity in Mammalian Cells
Sanguinarine's toxicity to mammalian cells is well-documented and stems from its ability to interfere with fundamental cellular processes. nih.govfrontiersin.org The compound's cytotoxic nature is attributed to several key mechanisms, including the disruption of ion transport, damage to cellular membranes, and interference with DNA replication.
Inhibition of Na+/K+-ATPase Activity
A primary target of this compound is the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining cellular ion gradients. nih.govwikipedia.orgtaylorandfrancis.com this compound inhibits the activity of this enzyme, leading to a cascade of detrimental effects. aacrjournals.orgresearchgate.netresearchgate.net The inhibition is uncompetitive with respect to sodium and potassium ions and non-competitive with respect to ATP. researchgate.net This disruption of the Na+/K+ pump alters cellular ion homeostasis, which can trigger various downstream signaling pathways, including those involving mitogen-activated protein kinases (MAPK) and intracellular calcium levels, ultimately contributing to abnormal cellular function and cell death. nih.govresearchgate.net The binding of this compound to the enzyme induces conformational changes that impede ATP hydrolysis, thereby disrupting ion flux and altering the membrane potential. scbt.com
Cell Membrane Damage via Lipid Peroxidation
This compound induces oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.orgnih.gov This oxidative stress leads to lipid peroxidation, a process where free radicals attack lipids in the cell membrane, causing damage and compromising membrane integrity. frontiersin.orgtubitak.gov.tr Studies have shown that this compound treatment increases the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in various cell lines, including C32 human amelanotic melanoma cells. frontiersin.orgresearchgate.net This damage to the cell membrane disrupts its function as a selective barrier, contributing to cytotoxicity. nih.gov
DNA Polymerase Activity Inhibition
This compound has been shown to interact with DNA through intercalation, a process where it inserts itself between the base pairs of the DNA double helix. researchgate.netresearchgate.net This interaction can impair the function of enzymes involved in DNA replication and repair, such as DNA polymerase. nih.govresearchgate.net By inhibiting DNA polymerase activity, this compound can lead to DNA strand breaks and ultimately trigger cell death. researchgate.net This mechanism of action is similar to that of some known anticancer drugs. researchgate.net
Hepatotoxicity Mechanisms
The liver is a primary target for this compound-induced toxicity. The alkaloid's hepatotoxic effects are mediated by several mechanisms, including the induction of oxidative stress, alterations in liver enzyme activities, and direct damage to liver cells. nih.govnih.gov
Studies in animal models have demonstrated that this compound administration leads to increased serum levels of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and lactate (B86563) dehydrogenase (LDH), indicating liver damage. nih.gov Histological examination of liver tissue from this compound-treated animals reveals cellular degeneration, vacuolization, and necrosis. nih.govnih.gov
At the cellular level, this compound induces cytotoxicity in hepatocytes through the generation of reactive oxygen species and the depletion of protein thiols. nih.gov This oxidative stress damages cellular components and disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and ATP content. nih.gov At lower concentrations, this compound can uncouple the mitochondrial respiratory chain, while at higher concentrations, it inhibits it. nih.gov
Induction of Apoptotic and Necrotic Cell Death in Specific Cell Lines
This compound is a potent inducer of programmed cell death, primarily through apoptosis and, at higher concentrations, necrosis. nih.govnih.gov This effect has been observed in various cancer cell lines, including neuroblastoma and promyelocytic leukemia (HL-60) cells.
In human neuroblastoma cell lines such as SH-SY5Y and Kelly, this compound induces cytotoxic and apoptotic effects by altering the expression of genes involved in apoptosis. nih.govfrontiersin.org
In human promyelocytic leukemia HL-60 cells, this compound's effects are concentration-dependent. At lower concentrations (e.g., 0.5 µM), it primarily induces apoptosis, characterized by the activation of caspases-3, -8, and -9, dissipation of mitochondrial membrane potential, and the appearance of a sub-G1 DNA peak. nih.govcapes.gov.brresearchgate.net At higher concentrations (1-4 µM), this compound leads to necrotic cell death. nih.govcapes.gov.br This dual induction of apoptosis and necrosis highlights the complex dose-response relationship of this compound's cytotoxicity. nih.gov
Considerations of this compound's Dual Nature: Mechanistic Insights into Potential Carcinogenic Aspects
Despite its well-documented anticancer properties, there are concerns about the potential carcinogenic effects of this compound. researchgate.netnih.gov This dual nature stems from its ability to interact with DNA and induce cellular stress responses.
This compound's molecular structure is similar to that of known polyaromatic hydrocarbon carcinogens, and its ability to intercalate into DNA raises concerns about its genotoxicity. researchgate.net This DNA binding can lead to genetic lesions. researchgate.net Furthermore, this compound generates oxidative and endoplasmic reticulum stress, which can result in the formation of 8-hydroxyguanine, a marker of oxidative DNA damage. researchgate.net
Epidemiological studies have suggested a link between the use of this compound-containing mouthwash and the development of oral leukoplakia, a precancerous condition. researchgate.net Additionally, this compound has been proposed as a potential etiological agent in gallbladder carcinoma. researchgate.net While some in vitro and in vivo studies have yielded contradictory results regarding its genotoxicity and carcinogenicity, the potential for this compound to promote carcinogenesis, particularly with chronic exposure, warrants serious consideration. researchgate.netnih.gov
Interactive Data Table: Cytotoxic Effects of this compound on Various Cell Lines
The following table summarizes the cytotoxic effects of this compound on different cell lines as reported in various studies.
| Cell Line | Effect | Reported IC50 | Reference |
| HeLa (Human Cervical Cancer) | Growth inhibition, apoptosis | 2.43 µmol/l | spandidos-publications.com |
| SiHa (Human Cervical Cancer) | Growth inhibition, apoptosis | 3.07 µmol/l | spandidos-publications.com |
| HL-60 (Human Promyelocytic Leukemia) | Cytotoxicity, apoptosis, necrosis | 0.9 µM | nih.gov |
| C32 (Human Amelanotic Melanoma) | Decreased cell viability | Dose-dependent | tubitak.gov.tr |
| A375 (Human Melanoma) | High cytotoxicity | 0.11 µg/mL | mdpi.com |
| SK-MEL-3 (Human Melanoma) | High cytotoxicity | 0.54 µg/mL | mdpi.com |
| G-361 (Human Melanoma) | High cytotoxicity | Not specified | mdpi.com |
| PC3 (Human Prostatic Adenocarcinoma) | Growth inhibition, apoptosis | 0.9-3.3 µM | nih.gov |
Structure Activity Relationship Sar Studies of Sanguinarine and Its Derivatives
Role of the Iminium Bond (C=N+) in Sanguinarine's Bioactivity
The positively charged iminium bond (C=N+) is a critical determinant of this compound's biological activity. mdpi.comsemanticscholar.orgcapes.gov.br This feature is central to its ability to interact with biological macromolecules. The iminium form of this compound is known to be a potent bioactive agent involved in DNA damage and oxidative stress. researchgate.net
The redox behavior of this compound is governed by this iminium bond. It can undergo reduction to form dihydrothis compound (B1196270), a less toxic metabolite, in a reaction that involves hydride transfer to the iminium carbon. Conversely, dihydrothis compound can be re-oxidized back to this compound.
Studies comparing this compound with its reduced derivative, dihydrothis compound, have consistently demonstrated the importance of the iminium moiety. For instance, in studies on antifungal activity, the significant difference in activity between this compound and its reduction product, which lacks the C=N+ moiety, highlights the iminium bond's crucial role. semanticscholar.org Similarly, in antibacterial assays, this compound and its derivatives that can readily convert back to the parent compound (and thus regenerate the iminium bond) were found to be potent inhibitors, while other derivatives were inactive. capes.gov.brnih.govresearchgate.net This suggests that the C=N+ double bond is a determinant for the antibacterial activity of this compound. plos.org
Furthermore, the iminium moiety is essential for the acaricidal properties of this compound. jst.go.jp Derivatives that lack this feature show significantly reduced or no activity. The planarity conferred by the iminium bond allows this compound to intercalate into nucleic acids, thereby affecting DNA and RNA synthesis. mdpi.com
Influence of Substituents on Biological Activities (e.g., at C-7 and C-8 positions)
The nature and position of substituents on the benzophenanthridine ring system significantly modulate the biological activities of this compound derivatives. The substituents at the C-7 and C-8 positions have been a particular focus of SAR studies. nih.gov
Research has shown that the substituents at these positions can influence the antibacterial activities of this compound and its analogs against different bacteria. capes.gov.brnih.gov For example, this compound, which possesses a methylenedioxy group at the C-7 and C-8 positions, has been shown to exhibit a broader antibacterial spectrum than chelerythrine (B190780), which has methoxyl groups at these same positions. plos.org
In the context of antileukemia activity, derivatives with a methylenedioxy moiety at the C-7 and C-8 positions demonstrated greater cytotoxicity than those with methoxyl groups at the same positions. nih.gov This indicates that the 7,8-methylenedioxy group can significantly enhance the bioactivity compared to 7,8-dimethoxy groups. jst.go.jp
The following table summarizes the influence of substituents at C-7 and C-8 on the bioactivity of this compound and related compounds:
| Compound | Substituents at C-7 and C-8 | Observed Bioactivity |
| This compound | Methylenedioxy | Broader antibacterial spectrum, higher antileukemia activity |
| Chelerythrine | Dimethoxy | Narrower antibacterial spectrum, lower antileukemia activity |
Impact of Planar Configuration and N-Methyl Substitutions on Pharmacological Effects
The planar configuration of the benzophenanthridine skeleton is a crucial structural requirement for the bioactivity of this compound. mdpi.comresearchgate.netresearchgate.net This planarity allows the molecule to intercalate between the base pairs of DNA, a primary mechanism for its cytotoxic and antimicrobial effects. mdpi.com This intercalation disrupts DNA replication and transcription processes.
The N-methyl substitution is another key feature for the pharmacological effects of this compound and related alkaloids. mdpi.comresearchgate.netresearchgate.net The presence of a methyl group on the nitrogen atom, or the nitrogen being in the form of a quaternary salt, appears to be important for antimicrobial activity. plos.org The absence of this feature, as seen in certain derivatives, leads to a loss of antimicrobial activity. plos.org
The combination of a planar structure and the N-methyl group contributes significantly to the molecule's ability to interact with various biological targets, including enzymes and nucleic acids. researchgate.netresearchgate.net
Comparative Analysis of this compound and Related Benzophenanthridine Alkaloids (e.g., Chelerythrine, Dihydrothis compound)
Comparative studies of this compound with other benzophenanthridine alkaloids, such as chelerythrine and dihydrothis compound, provide valuable insights into their structure-activity relationships.
This compound vs. Chelerythrine: Both this compound and chelerythrine are potent bioactive alkaloids, but their activities can differ based on the substituents at the C-7 and C-8 positions. As mentioned earlier, this compound's 7,8-methylenedioxy group generally confers broader antibacterial activity compared to the 7,8-dimethoxy groups of chelerythrine. plos.org However, in some antifungal tests, chelerythrine and its derivatives were found to be more active than this compound and its corresponding derivatives against certain fungal strains. semanticscholar.org A specific and reliable HPLC-MS/MS method has been developed for the simultaneous determination of this compound, chelerythrine, and their metabolites. nih.gov
This compound vs. Dihydrothis compound: Dihydrothis compound is a metabolite of this compound that lacks the C=N+ iminium bond. capes.gov.brnih.gov This structural difference results in significantly lower cytotoxicity for dihydrothis compound compared to this compound. capes.gov.brnih.gov For instance, in human promyelocytic leukemia HL-60 cells, this compound exhibited a much higher cytotoxic effect than dihydrothis compound. capes.gov.brnih.gov While both alkaloids can induce apoptosis, the concentrations required and the primary mode of cell death (apoptosis vs. necrosis) can differ. capes.gov.brnih.gov The equilibrium between the charged iminium form of this compound and its uncharged pseudo-base form is influenced by pH. researchgate.net
The following table provides a comparative overview of the bioactivity of these alkaloids:
| Alkaloid | Key Structural Feature | Comparative Bioactivity |
| This compound | C=N+ iminium bond, 7,8-methylenedioxy group | High cytotoxicity, broad antibacterial spectrum |
| Chelerythrine | C=N+ iminium bond, 7,8-dimethoxy groups | High cytotoxicity, potent antifungal against some strains |
| Dihydrothis compound | Lacks C=N+ iminium bond | Significantly lower cytotoxicity than this compound |
Advanced Research Methodologies and Emerging Directions in Sanguinarine Studies
Analytical Methodologies for Sanguinarine Quantification in Complex Matrices
Accurate determination of this compound concentrations in diverse matrices, such as plant extracts and biological fluids, is fundamental for pharmacokinetic, toxicological, and quality control studies. A variety of analytical methods have been developed and validated for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of this compound. nih.gov Reversed-phase HPLC methods are commonly employed, utilizing C18 columns for effective separation. nih.govnih.gov A key advantage of HPLC is its versatility in coupling with various detectors, including Diode Array Detectors (DAD) and fluorescence detectors, which offer high sensitivity and specificity. nih.govnih.govscielo.br
Method development often involves optimizing the mobile phase composition to achieve adequate resolution of this compound from other co-eluting compounds. Typical mobile phases consist of a mixture of acetonitrile (B52724), methanol, and aqueous buffers, often with the addition of acids like formic acid or acetic acid to improve peak shape. nih.govscielo.brsielc.com Gradient elution is frequently used to enhance separation efficiency, especially in complex samples. nih.govscielo.br The limit of detection for this compound using HPLC can be as low as 3 ng in a sample, demonstrating the method's high sensitivity. nih.gov
One validated HPLC-DAD method for the simultaneous quantification of this compound, berberine (B55584), and chelerythrine (B190780) in Argemone mexicana extracts utilized a C18 Hypersil Gold column with a gradient of acetonitrile in 1% acetic acid. scielo.brresearchgate.net This method demonstrated good linearity over a concentration range of 0.5-20 µg/mL, with a limit of detection (LOD) of 0.05 µg/mL and a limit of quantification (LOQ) of 0.15 µg/mL for this compound. scielo.brresearchgate.net Another method developed for analyzing this compound in cell culture medium, rat urine, and plasma employed a Nucleosil C18 column with a gradient of 0.2% formic acid, water, and acetonitrile, coupled with fluorometric detection. nih.gov This approach achieved a quantification range of 10-2000 ng/mL and a lower limit of quantification of 50 ng/mL in cell culture medium and rat urine, and 100 ng/mL in rat plasma. nih.gov
| Parameter | Method 1 | Method 2 |
| Matrix | Argemone mexicana extracts | Cell culture medium, rat urine, and plasma |
| Column | C18 Hypersil Gold | Nucleosil C18 |
| Mobile Phase | Acetonitrile gradient (20-70%) in 1% acetic acid | 0.2% formic acid/water/acetonitrile gradient |
| Detection | DAD (254 nm) | Fluorometric |
| Linearity Range | 0.5-20 µg/mL | 10-2000 ng/mL |
| LOD | 0.05 µg/mL | 0.5 ng |
| LOQ | 0.15 µg/mL | 50 ng/mL (medium, urine), 100 ng/mL (plasma) |
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative for this compound quantification. scirp.org This technique is particularly useful for the simultaneous analysis of multiple samples. HPTLC methods have been developed for the quantification of this compound in various plant extracts and to detect adulteration in edible oils. scirp.orgresearchgate.netakjournals.com
A typical HPTLC method involves spotting the sample on a silica (B1680970) gel 60 F254 plate, followed by development with a suitable mobile phase. scirp.orgscirp.org For the simultaneous quantification of nitidine, chelerythrine, and this compound in callus extracts of Zanthoxylum rhetsa, a mobile phase of ethyl acetate:methanol:water:diethylamine (30:5:2:0.5 v/v) was used. scirp.orgscirp.org Densitometric scanning at a specific wavelength, such as 280 nm, allows for quantification. scirp.orgscirp.org This method demonstrated a linearity range of 5 - 160 µ g/band for this compound, with a limit of detection (LOD) of 0.0104 µ g/spot and a limit of quantification (LOQ) of 0.035 µ g/spot . scirp.org
The coupling of HPTLC with mass spectrometry (HPTLC-MS) provides an additional layer of confirmation by enabling the identification of separated compounds based on their mass-to-charge ratio. researchgate.netbbrc.in This hyphenated technique has been successfully used for the identification of this compound and dihydrothis compound (B1196270) in Argemone mexicana seeds and to detect adulteration of edible mustard oil. researchgate.netbbrc.in
| Parameter | HPTLC Method |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate:methanol:water:diethylamine (30:5:2:0.5 v/v) |
| Detection Wavelength | 280 nm |
| Rf Value | 0.73 |
| Linearity Range | 5 - 160 µ g/band |
| LOD | 0.0104 µ g/spot |
| LOQ | 0.035 µ g/spot |
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution for the analysis of charged molecules like this compound. nih.gov It is particularly advantageous for analyzing small sample volumes. Capillary zone electrophoresis (CZE) with UV detection has been successfully employed for the determination of this compound and chelerythrine in plant extracts and pharmaceutical preparations. nih.gov
In one study, a phosphate-Tris buffer at pH 2.5 was used as the background electrolyte, and detection was performed at 270 nm. nih.gov The method achieved a limit of detection of 3 µmol/L for this compound and showed good correlation with HPLC results. nih.gov CE has also been utilized to study the acid-base properties of this compound, determining its dissociation constant (pK(R+)) to be 8.3 ± 0.1. nih.gov
While HPTLC offers higher performance, traditional Thin-Layer Chromatography (TLC) remains a valuable tool for the qualitative and semi-quantitative analysis of this compound, especially for screening purposes. nih.gov It is a simple, rapid, and inexpensive method for identifying the presence of this compound in plant extracts. researchgate.net The identity of this compound on a TLC plate can be confirmed by comparing its Rf value and fluorescence under UV light with that of a standard. researchgate.net For instance, in one method, this compound exhibited orange-reddish fluorescence. researchgate.net
Spectroscopic methods, particularly those based on fluorescence, are highly sensitive for the detection and quantification of this compound due to its inherent fluorescent properties. nih.govresearchgate.net this compound exists in equilibrium between a quaternary cation (SG+) and a pseudobase (SGOH) form, both of which are fluorescent. nih.gov The cationic form (SG+) has excitation/emission maxima at 475/590 nm, while the pseudobase form (SGOH) has maxima at 327/418 nm. nih.gov This fluorescence can be exploited for quantification.
Fiber-optic based fluorescence spectroscopy offers the potential for in-situ and real-time monitoring of this compound. nih.gov This technology can be particularly useful in process analytical technology and for studying the interactions of this compound with biological systems.
Novel Drug Delivery Systems for this compound
Despite its promising biological activities, the therapeutic application of this compound is often limited by its poor solubility, low bioavailability, and potential toxicity. nih.gov To overcome these challenges, researchers are actively developing novel drug delivery systems to enhance its therapeutic efficacy and safety. nih.govresearchgate.netmdpi.com
Nanoformulations, such as liposomes and nanoparticles, are at the forefront of this research. researchgate.net These systems can encapsulate this compound, protecting it from degradation, improving its solubility, and enabling controlled and targeted delivery to diseased sites. nano-magazine.comresearchgate.net
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. nano-magazine.com Liposomal formulations of this compound have been shown to provide prolonged release and can be designed to be pH-sensitive, releasing the drug preferentially in the acidic tumor microenvironment. nano-magazine.cominderscience.com Studies have demonstrated that liposomal this compound exhibits enhanced cytotoxic activity against various cancer cell lines compared to the free drug. nano-magazine.cominderscience.com For example, pH-sensitive liposomes containing this compound with an average diameter of 107.4 ± 3.7 nm showed significantly higher induction of apoptosis in HeLa cells compared to free this compound. inderscience.com
Solid lipid nanoparticles (SLNs) are another promising delivery system. researchgate.net A study on this compound-loaded SLNs reported an entrapment efficiency of 75.6% and demonstrated a gradual release of 85% of the loaded drug over 24 hours. researchgate.net These SLNs also showed significant anti-inflammatory effects in an animal model. researchgate.net Furthermore, p-sulfonatocalix scirp.orgarene functionalized silver nanoparticles have been shown to enhance the antibacterial efficacy of this compound. nih.gov
| Delivery System | Key Findings |
| pH-Sensitive Liposomes | Average diameter: 107.4 ± 3.7 nm. inderscience.com Showed prolonged release and enhanced cytotoxic activity against cancer cells. nano-magazine.cominderscience.com Induced apoptosis in 41.96% of HeLa cells at 5 µM, compared to 20.32% for free this compound. inderscience.com |
| Solid Lipid Nanoparticles (SLNs) | Entrapment efficiency: 75.6%. researchgate.net Gradual release of 85% of this compound over 24 hours. researchgate.net Demonstrated significant anti-inflammatory activity. researchgate.net |
| p-sulfonatocalix scirp.orgarene functionalized silver nanoparticles | Enhanced the antibacterial efficacy of this compound. nih.gov |
Nanoparticle-Based Formulations (e.g., Liposomes, Micelles, Nanoencapsulation)
The therapeutic application of this compound is often challenged by its low aqueous solubility. To overcome this, researchers are exploring nanoparticle-based formulations to improve its delivery and efficacy. These nanocarrier systems, such as liposomes, micelles, and nanoencapsulation, offer advantages like enhanced bioavailability, controlled release, and improved stability. mdpi.comresearchgate.net
Liposomes, which are vesicles composed of one or more lipid bilayers, are particularly suitable for encapsulating both hydrophobic and hydrophilic drugs, making them a versatile carrier for compounds like this compound. mdpi.comnih.gov The structure of liposomes can protect the encapsulated drug from enzymatic degradation and prolong its circulation time in the body. nih.gov Nanoliposomes, which are in the nanometer size range, can be engineered for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov For instance, optimized liposomes based on dipalmitoylphosphatidylcholine (DPPC) have demonstrated long-term stability with a size of around 90 nm and a prolonged release profile for other bioactive compounds. mdpi.com
Micelles, another type of nanocarrier, are self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell. researchgate.netmdpi.com They are effective in solubilizing poorly soluble drugs like this compound within their core. mdpi.com Polysaccharides are often used as stabilizing agents in the formation of these nanostructures. researchgate.net
Nanoencapsulation techniques further enhance the delivery of active compounds by entrapping them within a carrier material at the nanoscale. mdpi.com This method offers benefits such as high encapsulation efficiency, improved stability, and the ability to mask undesirable flavors. mdpi.com
| Formulation Type | Description | Key Advantages for this compound Delivery |
|---|---|---|
| Liposomes | Spherical vesicles consisting of one or more phospholipid bilayers. mdpi.com | Can encapsulate both polar and non-polar molecules, enhances drug solubility, protects from degradation. nih.gov |
| Micelles | Self-assembling spherical structures with a hydrophobic core and hydrophilic shell. researchgate.net | Increases solubility of hydrophobic compounds. mdpi.com |
| Nanoencapsulation | Technology of entrapping substances within a carrier material at the nanoscale. mdpi.com | Improves bioavailability, provides high encapsulation efficiency, and offers sustained release. mdpi.com |
Strategies to Enhance Bioavailability and Targeted Delivery of this compound
Enhancing the bioavailability of this compound is a primary objective in its development as a therapeutic agent. Low aqueous solubility is a significant barrier to its absorption and effectiveness. drug-dev.com Key strategies being investigated include particle size reduction and the use of lipid-based delivery systems. outsourcedpharma.comresearchgate.net Reducing the particle size to the micro or nano-scale increases the surface area of the compound, which can improve its dissolution rate and solubility. outsourcedpharma.com
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also improve the oral bioavailability of hydrophobic drugs. drug-dev.comoutsourcedpharma.com These systems form fine emulsions in the gastrointestinal tract, facilitating drug absorption. drug-dev.com Additionally, formulating this compound into amorphous solid dispersions, rather than its more common crystalline form, can lead to several-fold improvements in bioavailability. drug-dev.com
For targeted delivery, particularly in cancer therapy, nanocarriers can be modified to recognize and bind to specific cells. mdpi.com This is achieved by attaching targeting ligands—such as antibodies, peptides, or small molecules like folate and transferrin—to the surface of the nanoparticle. drug-dev.commdpi.com These ligands bind to receptors that are overexpressed on the surface of cancer cells, leading to a higher concentration of the drug at the tumor site and minimizing exposure to healthy tissues. mdpi.com
Computational and In Silico Approaches in this compound Research
Computational methods are accelerating the pace of this compound research by enabling the rapid identification of potential biological targets and elucidating its mechanisms of action at a molecular level. nih.gov These in silico approaches are cost-effective and provide valuable insights that guide further experimental validation. researchgate.net
Bioinformatics for Target Identification
Bioinformatics and network pharmacology play a crucial role in identifying the molecular targets of this compound. nih.gov By integrating various levels of biological data, including genomics, proteomics, and disease pathways, researchers can construct protein-protein interaction networks to pinpoint key proteins that this compound may modulate. nih.govnih.gov For example, target prediction tools like Swiss Target Prediction have been utilized to identify potential targets for this compound, with one study identifying Cyclin-Dependent Kinase 4 (CDK4) as a candidate. researchgate.net This approach narrows down the possibilities from a vast number of potential proteins, making experimental validation more focused and efficient. nih.gov
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method has been extensively used to study the interaction of this compound with various protein targets implicated in cancer and other diseases. nih.govresearchgate.net Docking studies have shown that this compound exhibits strong binding affinities for several key proteins. For instance, it has shown good docking scores of -9.0 kcal/mol with Vascular Endothelial Growth Factor (VEGF) and -8.8 kcal/mol with B-cell lymphoma 2 (Bcl-2). nih.govresearchgate.net Another study found this compound to be a more potent inhibitor of Epidermal Growth Factor Receptor (EGFR) with a binding energy of -10.7 kcal/mol compared to the standard drug erlotinib (B232) (-7.5 kcal/mol). researchgate.net
Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the this compound-protein complex over time. mdpi.com These simulations provide insights into the conformational changes and the dynamic behavior of the interaction. nih.govfrontiersin.org Studies have confirmed that this compound forms stable complexes with targets like p53, VEGF, and Bcl-2, supporting its potential to interfere with pathways involved in cancer progression. nih.govresearchgate.net
| Protein Target | Associated Disease/Process | Docking Score / Binding Energy | Key Findings from Simulation |
|---|---|---|---|
| VEGF | Angiogenesis, Cancer | -9.0 kcal/mol nih.govresearchgate.net | Stable complex formation observed. nih.govresearchgate.net |
| Bcl-2 | Apoptosis, Cancer | -8.8 kcal/mol nih.govresearchgate.net | Stable complex formation observed. nih.govresearchgate.net |
| EGFR | Cancer | -10.7 kcal/mol researchgate.net | Predicted to be a more potent inhibitor than erlotinib. researchgate.net |
| PKM2 | Cancer Metabolism | Appreciable binding affinity reported. researchgate.net | Binding leads to a decline in kinase activity and aerobic glycolysis. researchgate.net |
| NF-κB | Inflammation, Cancer | Not specified | Inhibition of the NF-κB pathway is a proposed mechanism of action. mdpi.com |
Integration of Omics Technologies in Mechanistic Investigations
Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by this compound in biological systems. mdpi.comnih.gov The integration of these high-throughput technologies is crucial for uncovering the complex mechanisms underlying this compound's effects. nih.gov
Transcriptomics in this compound Response Analysis
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been instrumental in understanding how this compound alters gene expression. mdpi.com By using techniques like transcriptome sequencing (RNA-seq), researchers can identify genes and pathways that are significantly up- or down-regulated in response to this compound treatment. researchgate.net
One study used transcriptome sequencing to identify pyruvate (B1213749) kinase M2 (PKM2) as a direct target of this compound in hepatocellular carcinoma cells. researchgate.net Another transcriptomic analysis of small cell lung cancer cells treated with this compound revealed a set of differentially expressed genes. researchgate.net Ingenuity Pathway Analysis (IPA) of these genes showed that many were related to the cell cycle, with a significant upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A). researchgate.net This suggests that this compound exerts its anticancer effects, at least in part, by modulating the expression of genes that control cell cycle progression. researchgate.net
Metabolomics for Pathway Elucidation
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has emerged as a powerful tool for elucidating the complex biochemical pathways affected by this compound. By providing a snapshot of the metabolic state of a biological system, this methodology offers critical insights into the compound's mechanisms of action.
A notable application of metabolomics has been in understanding the antibacterial properties of this compound. In a study investigating the effects of this compound on Enterobacter cloacae, a significant pathogen, combined transcriptomic and metabolomic analyses revealed that the compound primarily disrupts amino acid synthesis and energy metabolism pathways. nih.govnih.gov This disruption hinders bacterial growth and development, ultimately leading to cell death. nih.gov Specifically, the analysis showed significant downregulation of metabolites such as tryptophan, phenylalanine, arginine, and proline, alongside their associated genes. nih.gov The study identified that the differential metabolites were mainly involved in the one carbon pool by folate, amino sugar and nucleotide sugar metabolism, and folate biosynthesis. nih.gov
In another study, metabolomics, in conjunction with genomics, was employed to decipher the biosynthesis pathway of this compound in the plant Dicranostigma leptopodum. nih.gov While this research focuses on the production of this compound rather than its effects, it underscores the utility of metabolomics in understanding the complete lifecycle of the compound. Furthermore, research on the metabolism of this compound in rats has utilized metabolomic techniques to identify its various metabolites. mdpi.com This investigation revealed that this compound is primarily metabolized through reduction, oxidation, demethylation, hydroxylation, and glucuronidation, providing crucial information about its biotransformation in vivo. mdpi.com
These studies collectively demonstrate the power of metabolomics in providing a detailed understanding of how this compound interacts with biological systems at a molecular level.
**Table 1: Key Metabolites and Pathways Affected by this compound in *Enterobacter cloacae***
| Metabolic Pathway | Affected Metabolites | Observed Effect | Reference |
|---|---|---|---|
| Amino Acid Synthesis | Tryptophan, Phenylalanine, Arginine, Proline | Downregulation | nih.gov |
| Energy Metabolism | Various intermediates | Disruption | nih.govnih.gov |
| Folate Biosynthesis | Folate derivatives | Alteration | nih.gov |
| Amino Sugar and Nucleotide Sugar Metabolism | Various intermediates | Alteration | nih.gov |
Combination Therapies Involving this compound: Preclinical Explorations
Preclinical research has increasingly focused on the potential of this compound in combination therapies, particularly in oncology. The rationale behind this approach is to enhance the efficacy of existing chemotherapeutic agents, overcome drug resistance, and potentially reduce treatment-related toxicity.
Several studies have demonstrated the synergistic effects of this compound with conventional anticancer drugs. For instance, in the context of Small Cell Lung Cancer (SCLC), this compound chloride was found to synergistically enhance the anti-tumor activity of four different chemotherapeutic compounds: panobinostat, THZ1, gemcitabine, and (+)-JQ-1. nih.gov This combination led to a significant decrease in cell viability compared to single-agent treatments. nih.gov
Another preclinical study explored the combination of this compound with piperlongumine (B1678438) for the treatment of non-small cell lung cancer (NSCLC). The results indicated a synergistic cytotoxic effect on A549 lung cancer cells, which was associated with an increase in reactive oxygen species (ROS) levels. nih.gov The combination of these two alkaloids also led to increased apoptosis and inhibited metastasis. nih.gov
Furthermore, this compound has been investigated for its ability to reverse multi-drug resistance in cancer cells. In a study involving multi-drug resistant Caco-2 and CEM/ADR5000 cancer cells, this compound, in combination with digitonin (B1670571) and the chemotherapeutic agent doxorubicin, showed a powerful synergistic effect. nih.govsigmaaldrich.com this compound significantly enhanced the cytotoxicity of doxorubicin, reducing its IC50 value by over 35-fold in a three-drug combination. nih.govsigmaaldrich.com
The synergistic potential of this compound also extends to antimicrobial applications. In combination with EDTA and the antibiotic vancomycin, this compound exhibited additive and synergistic effects against Gram-negative bacteria. benthamscience.com This suggests that this compound could play a role in combating antibiotic resistance.
These preclinical findings highlight the promising role of this compound as an adjunct in combination therapies for various diseases, particularly cancer.
Table 2: Preclinical Combination Therapies Involving this compound
| Combination Agents | Cancer/Disease Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| This compound + Panobinostat, THZ1, Gemcitabine, (+)-JQ-1 | Small Cell Lung Cancer (SCLC) | Enhanced anti-tumor activity, decreased cell viability | nih.gov |
| This compound + Piperlongumine | Non-Small Cell Lung Cancer (NSCLC) | Increased cytotoxicity, apoptosis, and ROS production; metastasis inhibition | nih.gov |
| This compound + Digitonin + Doxorubicin | Multi-drug resistant cancer cells (Caco-2, CEM/ADR5000) | Reversal of drug resistance, enhanced cytotoxicity of doxorubicin | nih.govsigmaaldrich.com |
| This compound + EDTA + Vancomycin | Multi-drug resistant bacteria | Additive and synergistic antimicrobial activity | benthamscience.com |
Conclusion and Future Perspectives in Sanguinarine Research
Summary of Key Mechanistic Insights and Preclinical Efficacy
Sanguinarine's therapeutic potential stems from its ability to modulate a wide array of cellular and molecular pathways. In preclinical studies, it has demonstrated significant efficacy across various disease models.
Anticancer Effects: this compound exhibits potent anticancer activity through multiple mechanisms. torvergata.itresearchgate.netbenthamdirect.com It induces apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and lung cancer, by activating caspases and disrupting the mitochondrial membrane potential. nih.govfrontiersin.org The compound also halts the cell cycle by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). torvergata.it Furthermore, this compound has been shown to inhibit tumor growth and metastasis by suppressing key signaling pathways like NF-κB, STAT3, and Akt. torvergata.itnih.goveurekaselect.com Its anti-angiogenic properties, which involve the inhibition of vascular endothelial growth factor (VEGF), further contribute to its antitumor effects. torvergata.itnih.gov Preclinical studies in animal models have confirmed these in vitro findings, showing significant tumor growth inhibition. aacrjournals.orgresearchgate.net
Anti-inflammatory Properties: this compound demonstrates notable anti-inflammatory effects by targeting key mediators of inflammation. nih.govresearchgate.net It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.org The inhibition of the NF-κB signaling pathway is a crucial aspect of its anti-inflammatory action. torvergata.itnih.govfrontiersin.org Studies have also shown its ability to modulate the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anti-inflammatory response. nih.govresearchgate.net
Antimicrobial Activity: this compound possesses broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. jst.go.jpmdpi.comoup.com Its mechanism of action against bacteria involves disrupting the cell membrane and inhibiting key cellular processes. jst.go.jpnih.gov For instance, it has been shown to interfere with bacterial cytokinesis by targeting the FtsZ protein. mdpi.com In the case of fungi like Candida albicans, this compound can inhibit biofilm formation and induce the production of reactive oxygen species (ROS). jmb.or.kr
Unresolved Questions and Research Gaps in this compound Biology
Despite promising preclinical data, several questions and research gaps remain, hindering the clinical translation of this compound.
Pharmacokinetics and Bioavailability: A significant hurdle is this compound's low solubility and poor oral bioavailability, which limits its systemic efficacy. eurekaselect.comresearchgate.net While some studies have explored its pharmacokinetics, a comprehensive understanding of its absorption, distribution, metabolism, and excretion is still lacking. frontiersin.org
Selective Toxicity: While some studies suggest that this compound exhibits selective toxicity towards cancer cells over normal cells, this needs more extensive investigation across a wider range of cell types and in vivo models. nih.govaacrjournals.org The precise molecular determinants of this selectivity are not fully understood.
Long-term Effects and Carcinogenic Potential: There are conflicting reports regarding the long-term safety of this compound, with some studies suggesting a potential for carcinogenicity under specific conditions. researchgate.netscu.edu.au This is a critical area that requires thorough investigation before any clinical application can be considered.
Mechanisms of Resistance: As with many therapeutic agents, the potential for cancer cells to develop resistance to this compound is a concern that has not been extensively studied. frontiersin.org Understanding the molecular mechanisms that could lead to resistance is crucial for developing effective long-term treatment strategies.
Interaction with Gut Microbiota: The influence of this compound on the gut microbiome and how this interaction might affect its therapeutic efficacy and potential toxicity is an emerging area of research with many unanswered questions. researchgate.net
Identification of cis-Regulatory Elements: The specific genetic and epigenetic factors that regulate the biosynthesis of this compound in plants are not fully elucidated. kyoto-u.ac.jp
Directions for Future Academic and Translational Research on this compound
Future research on this compound should focus on addressing the existing knowledge gaps to facilitate its potential transition from preclinical studies to clinical applications.
Academic Research:
In-depth Mechanistic Studies: Further research is needed to fully elucidate the complex signaling networks modulated by this compound. This includes identifying novel molecular targets and understanding how the compound's effects vary in different cellular contexts.
Comprehensive Toxicological Profiling: Rigorous long-term toxicity and carcinogenicity studies are essential to establish a clear safety profile for this compound. wjgnet.com
Investigating Synergistic Combinations: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or other natural compounds could lead to more effective and less toxic cancer therapies. jmb.or.krnih.gov
Elucidating Biosynthetic Pathways: Continued research into the genetic and enzymatic pathways responsible for this compound production in plants could enable its sustainable and cost-effective synthesis. kyoto-u.ac.jp
Translational Research:
Development of Novel Drug Delivery Systems: Overcoming the challenges of poor solubility and bioavailability is paramount for the clinical translation of this compound. eurekaselect.comresearchgate.net Research into novel drug delivery systems, such as nanoparticles, liposomes, and micelles, is crucial to enhance its therapeutic index. eurekaselect.comingentaconnect.comtandfonline.com
Biomarker Discovery: Identifying predictive biomarkers of response to this compound could enable patient stratification and personalized treatment approaches.
Well-designed Preclinical and Clinical Trials: Should the safety of this compound be firmly established, well-designed and controlled preclinical studies in more advanced animal models, followed by phased clinical trials, will be necessary to evaluate its efficacy and safety in humans. wjgnet.com The focus of translational research should be on bridging the gap between basic scientific discoveries and their practical application in clinical settings. longdom.orgkiu.ac.ugnovapublishers.com
Exploring Topical and Localized Applications: Given its potent antimicrobial and anti-inflammatory properties, exploring the development of this compound-based formulations for topical or localized delivery in conditions like periodontitis or certain skin cancers could be a promising avenue with potentially lower systemic toxicity. researchopenworld.com
Q & A
Q. What are the primary molecular mechanisms through which sanguinarine induces apoptosis in cancer cells?
this compound triggers apoptosis via reactive oxygen species (ROS)-mediated mitochondrial pathways, leading to caspase activation (e.g., Caspase 7 and PARP cleavage). ROS generation disrupts redox balance, activating stress-response transcription factors like Egr-1, which regulate pro-apoptotic genes. Experimental validation involves measuring ROS levels (DCFH-DA fluorescence), mitochondrial membrane potential (JC-1 staining), and caspase activity assays .
Q. Which signaling pathways are most significantly modulated by this compound in pancreatic cancer models?
Proteomic analyses (e.g., LC-MS/MS) identify ubiquitination pathways and mitogen-activated protein kinase (MAPK) signaling as key targets. This compound upregulates DUSP4 (a MAPK phosphatase) and CUL5 (a tumor suppressor), while downregulating IL-33 (pro-inflammatory mediator) and HIF1α (hypoxia-inducible factor). Validated via qRT-PCR, immunoblotting, and functional assays (e.g., siRNA knockdown) .
Q. How should researchers standardize in vitro dosing for this compound to ensure reproducibility?
- Use purity-verified this compound (HPLC ≥98%) dissolved in DMSO (≤0.1% final concentration).
- Conduct dose-response curves (e.g., 0.5–5 μM for 24–72 hours) across multiple cell lines (e.g., BxPC-3, MIA PaCa-2).
- Include controls for solvent effects and measure cytotoxicity via MTT/WST-1 assays .
Advanced Research Questions
Q. How can contradictory data on this compound’s dose-dependent effects be resolved?
Discrepancies in mRNA/protein expression (e.g., AP3B1, FAM160A2) at higher doses (2 μM) may arise from cell-type-specific stress responses or off-target effects. Mitigation strategies:
- Triangulate data using orthogonal methods (e.g., RNA-seq alongside proteomics).
- Assess time-course dynamics to distinguish primary vs. compensatory effects.
- Validate findings in 3D culture or patient-derived xenografts to improve translational relevance .
Q. What experimental designs are optimal for investigating this compound’s dual role as pro-oxidant and antioxidant?
- Context-specific assays : Measure ROS (e.g., DHE for superoxide, H2DCFDA for hydrogen peroxide) under varying oxygen tensions.
- Genetic models : Use NRF2-knockout cells to isolate antioxidant pathway dependencies.
- Combination studies : Test this compound with ROS scavengers (e.g., NAC) or pro-oxidants (e.g., Auranofin) to clarify mechanisms .
Q. How can researchers address the limited bioavailability of this compound in preclinical models?
- Employ nanoformulations (e.g., liposomes, PLGA nanoparticles) to enhance solubility and tumor targeting.
- Use pharmacokinetic profiling (LC-MS/MS) to track this compound and metabolites in plasma/tissues.
- Validate efficacy in orthotopic models (e.g., intrahepatic HCC) rather than subcutaneous xenografts .
Methodological Guidance
Q. What criteria should guide the selection of biomarkers for this compound studies?
Prioritize proteins with:
- Functional relevance to apoptosis/metabolism (e.g., DUSP4, PCNA).
- Dose-responsive modulation in proteomics data (fold-change >1.5, p<0.05).
- Cross-validation via mRNA (qRT-PCR) and protein (Western blot) levels .
Q. How should researchers structure a literature review to identify knowledge gaps in this compound research?
- Search strategy : Use PubMed/MEDLINE with MeSH terms ("this compound" AND "apoptosis" OR "ubiquitination") and limit to 2015–2025.
- Exclusion criteria : Remove studies lacking mechanistic data or using non-standardized dosing.
- Gap analysis : Highlight understudied areas (e.g., this compound’s impact on cancer stem cells or tumor microenvironment) .
Data Reporting Standards
Q. What metadata is critical for reproducibility in this compound experiments?
Q. How should conflicting results between in vitro and in vivo models be reported?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
